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  • Product: Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate
  • CAS: 1185293-96-2

Core Science & Biosynthesis

Foundational

Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate: Structural Analysis, Physicochemical Profiling, and Applications in Drug Discovery

Executive Summary In the contemporary landscape of drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional scaffolds has become a critical strategy for improving clinical succe...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of drug discovery, the transition from planar, sp2-hybridized molecules to sp3-rich, three-dimensional scaffolds has become a critical strategy for improving clinical success rates. Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate represents a highly versatile, sp3-enriched building block. This technical whitepaper deconstructs the physicochemical properties, structural rationale, and synthetic methodologies associated with this compound, providing a self-validating framework for its integration into medicinal chemistry pipelines.

Structural Rationale and Pharmacological Utility

Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine (Free Base CAS: 797030-65-0) is a secondary amine characterized by two distinct cyclic systems: a lipophilic cyclopentyl ring and a polar tetrahydrofuran (THF) ring[1]. When isolated as an oxalate salt, its handling, stability, and aqueous solubility are significantly enhanced[2].

The "Escape from Flatland" Paradigm

The architectural design of this molecule makes it an exceptional pharmacophore for central nervous system (CNS) and G-protein coupled receptor (GPCR) targets:

  • Cyclopentyl Domain: Cyclopentane derivatives are increasingly utilized in drug discovery to occupy specific hydrophobic pockets within enzyme or receptor active sites[3]. Unlike linear alkyl chains, the cyclopentyl ring restricts conformational entropy, pre-organizing the molecule for target binding while offering superior metabolic stability against cytochrome P450 (CYP) mediated degradation[4].

  • Tetrahydrofuran (THF) Domain: The THF ring acts as a bioisostere for acyclic ethers. The oxygen atom serves as a directional hydrogen-bond acceptor, crucial for interacting with polar residues in binding pockets[5]. Furthermore, the chiral center at the C2 position of the THF ring provides an additional vector for stereochemical optimization.

  • Secondary Amine Anchor: With a pKa of approximately 9.5, the secondary amine is protonated at physiological pH. This cationic center is the primary pharmacophore anchor, typically forming critical salt bridges with conserved acidic residues (e.g., Aspartate or Glutamate) in target proteins.

Caption: Pharmacophore mapping and receptor interaction logic for the compound.

Physicochemical Profiling

Understanding the physicochemical parameters of both the free base and the oxalate salt is vital for formulation and synthetic planning. The oxalate salt is specifically chosen because secondary amines often present as viscous, difficult-to-purify oils. Oxalic acid forms highly crystalline 1:1 stoichiometric salts with secondary amines, acting as a chemical purification step that bypasses the need for resource-intensive column chromatography.

Table 1: Comparative Physicochemical Properties
PropertyFree BaseOxalate Salt
Molecular Formula C₁₀H₁₉NOC₁₀H₁₉NO · C₂H₂O₄ (C₁₂H₂₁NO₅)
Molecular Weight 169.26 g/mol 259.29 g/mol
Physical State Pale yellow oilWhite crystalline solid
Aqueous Solubility Low to ModerateHigh
pKa (Calculated) ~9.5 (Amine)N/A (Ionized state)
CAS Number 797030-65-0[1]147992-32-3 (Related derivative class)[2]
Table 2: Lipinski's Rule of 5 Parameters (Free Base)
ParameterValueRule of 5 Compliance
Hydrogen Bond Donors 1 (N-H)Yes (≤ 5)
Hydrogen Bond Acceptors 2 (N, O)Yes (≤ 10)
Molecular Weight 169.26 DaYes (≤ 500 Da)
CLogP ~1.8Yes (≤ 5)
Topological Polar Surface Area (TPSA) 21.3 ŲYes (≤ 140 Ų)
Rotatable Bonds 3Yes (≤ 10)

Data synthesis indicates that this fragment possesses ideal lead-like properties, offering ample molecular "real estate" for further functionalization without violating Lipinski parameters.

Synthetic Methodology: A Self-Validating Protocol

Causality of Reagent Selection: NaBH(OAc)₃ is exceptionally mild and selectively reduces the protonated iminium intermediate without reducing the unreacted cyclopentanone. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas, which is a significant safety risk when using Sodium cyanoborohydride (NaCNBH₃) upon aqueous workup.

Caption: Synthetic workflow for Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate via reductive amination.

Step-by-Step Experimental Protocol

Step 1: Imine Formation

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve tetrahydrofurfurylamine (1.0 eq, 10 mmol) in anhydrous Dichloroethane (DCE, 0.2 M).

  • Add cyclopentanone (1.05 eq, 10.5 mmol) dropwise at room temperature.

  • Self-Validation Check: Monitor the reaction via IR spectroscopy. The successful formation of the imine is validated by the disappearance of the strong ketone carbonyl stretch at ~1740 cm⁻¹ and the appearance of a weak C=N stretch at ~1660 cm⁻¹.

Step 2: Reductive Amination

  • After stirring for 2 hours, add NaBH(OAc)₃ (1.5 eq, 15 mmol) in three portions over 15 minutes to control mild exothermicity.

  • Stir the suspension at room temperature for 12 hours.

  • Self-Validation Check: Analyze via TLC (Dichloromethane:Methanol 9:1). Stain with Ninhydrin and heat. The primary amine starting material (red/purple spot) should be completely consumed, replaced by a new secondary amine product (typically a blue/brown spot).

Step 3: Workup and Free Base Isolation

  • Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid byproduct. Stir until effervescence ceases.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude free base as a pale yellow oil.

Step 4: Oxalate Salt Formation and Crystallization

  • Dissolve the crude free base in a minimal volume of absolute ethanol (approx. 5 mL).

  • In a separate vial, dissolve anhydrous oxalic acid (1.0 eq based on theoretical yield) in 2 mL of absolute ethanol.

  • Add the oxalic acid solution dropwise to the stirring amine solution. A white precipitate may begin to form immediately.

  • Add diethyl ether dropwise until the solution becomes slightly turbid, then cool the mixture to 4 °C for 12 hours to induce complete crystallization.

  • Filter the resulting white crystals, wash with cold diethyl ether, and dry under high vacuum. This step acts as a self-purifying mechanism, yielding the target oxalate salt in high purity (>98% by NMR).

References

  • ChemSrc. "147992-32-3_4-(Chlorodifluoromethoxy ... - cas号查询".
  • ChemicalBook. "CYCLOPENTYL-(TETRAHYDRO-FURAN-2-YLMETHYL)-AMINE".
  • IntechOpen. "Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic".
  • Benchchem. "Cyclopentylamine Derivatives: A Comprehensive Technical Review for Drug Discovery".
  • PharmaBlock. "Cyclopentane Derivatives in Drug Discovery".

Sources

Exploratory

A Technical Guide to the Exact Mass and Molecular Formula of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate

For Immediate Release to Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive analysis of the exact mass and molecular formula of Cyclopentyl-(tetrahydro-uran...

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Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the exact mass and molecular formula of Cyclopentyl-(tetrahydro-uran-2-ylmethyl)-amine oxalate, a critical parameter for compound identification, characterization, and quantification in pharmaceutical and chemical research. This document moves beyond simple data reporting to explain the causality behind the determination of these fundamental chemical properties, grounded in the principles of analytical chemistry and mass spectrometry.

Foundational Principles: The Imperative of Precise Molecular Identification

In the landscape of drug discovery and development, the unambiguous identification of a chemical entity is paramount. The molecular formula and exact mass serve as the primary identifiers of a compound, akin to a molecular fingerprint. An accurate determination of these properties is a prerequisite for a multitude of downstream applications, including:

  • Structural Elucidation: Confirming the elemental composition of a synthesized molecule.

  • Quantitative Analysis: Developing robust analytical methods for pharmacokinetic and pharmacodynamic studies.

  • Metabolite Identification: Differentiating parent compounds from their metabolic products.

  • Regulatory Compliance: Fulfilling the stringent requirements of regulatory bodies for compound characterization.

High-resolution mass spectrometry (HRMS) is the cornerstone technique for the experimental determination of a compound's exact mass, offering unparalleled accuracy and precision.[1][2] This technique can distinguish between molecules with the same nominal mass but different elemental compositions, a critical capability in complex biological and chemical matrices.[2][3]

Derivation of the Molecular Formula

The target compound, Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate, is a salt formed by the acid-base reaction between the amine, Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine, and the dicarboxylic acid, oxalic acid. To determine the molecular formula of the salt, we must first establish the molecular formulas of its constituent components.

  • Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine: The molecular formula for this amine is C₁₀H₁₉NO .

  • Oxalic Acid: The molecular formula for oxalic acid is C₂H₂O₄ .[4][5][6][7][8]

The formation of the oxalate salt involves the protonation of the amine by oxalic acid. Therefore, the molecular formula of the resulting salt is the sum of the molecular formulas of the two individual components.

C₁₀H₁₉NO + C₂H₂O₄ → C₁₂H₂₁NO₅

Thus, the definitive molecular formula for Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate is C₁₂H₂₁NO₅ .

Calculation of the Exact Mass

The exact mass of a molecule is the calculated mass of its most abundant isotopic composition. It is determined by summing the masses of the individual atoms in the molecule using their precise isotopic masses. For this calculation, we will use the most common isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O).

First, we calculate the exact mass of the free base, Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine (C₁₀H₁₉NO).

The exact mass of oxalic acid (C₂H₂O₄) has been computationally determined to be 89.99530854 Da .[4]

The exact mass of the oxalate salt is the sum of the exact masses of the amine and oxalic acid.

Exact Mass of C₁₂H₂₁NO₅ = Exact Mass of C₁₀H₁₉NO + Exact Mass of C₂H₂O₄ Exact Mass of C₁₂H₂₁NO₅ = 169.146664 Da + 89.99530854 Da Exact Mass of C₁₂H₂₁NO₅ = 259.14197254 Da

Data Summary
ComponentMolecular FormulaExact Mass (Da)
Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amineC₁₀H₁₉NO169.146664
Oxalic AcidC₂H₂O₄89.99530854[4]
Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate C₁₂H₂₁NO₅ 259.141973

Experimental Verification: A High-Resolution Mass Spectrometry Workflow

The theoretically calculated exact mass must be confirmed experimentally to ensure the identity and purity of the compound. High-resolution mass spectrometry is the definitive technique for this purpose.[1][9][10][11][12][13]

Experimental Protocol
  • Sample Preparation: A dilute solution of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate is prepared in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is used for the analysis.[1]

  • Ionization: Electrospray ionization (ESI) is a commonly employed soft ionization technique for this type of molecule, as it minimizes fragmentation and preserves the molecular ion.[9]

  • Mass Analysis: The instrument is calibrated using a known standard to ensure high mass accuracy. The sample is then introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured.

  • Data Analysis: The experimentally measured m/z value is compared to the theoretically calculated exact mass of the protonated molecule (260.149248 Da). The mass accuracy is typically reported in parts-per-million (ppm) and should be within a narrow tolerance (e.g., < 5 ppm) to confirm the elemental composition.

Workflow Diagram

G cluster_0 Theoretical Calculation cluster_1 Experimental Verification (HRMS) Determine Molecular Formula\n(C12H21NO5) Determine Molecular Formula (C12H21NO5) Calculate Exact Mass\n(259.141973 Da) Calculate Exact Mass (259.141973 Da) Determine Molecular Formula\n(C12H21NO5)->Calculate Exact Mass\n(259.141973 Da) Sum of Isotopic Masses Data Analysis Data Analysis Calculate Exact Mass\n(259.141973 Da)->Data Analysis Theoretical Value Sample Preparation Sample Preparation High-Resolution Mass Spectrometry High-Resolution Mass Spectrometry Sample Preparation->High-Resolution Mass Spectrometry Introduce Sample High-Resolution Mass Spectrometry->Data Analysis Experimental m/z Confirmation of Identity Confirmation of Identity Data Analysis->Confirmation of Identity < 5 ppm Mass Accuracy

Caption: Workflow for the determination and verification of the exact mass of a compound.

Conclusion

The molecular formula of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate is C₁₂H₂₁NO₅ , and its theoretically calculated exact mass is 259.141973 Da . This information is fundamental for the unambiguous identification and characterization of this compound in a research and development setting. Experimental verification of the exact mass using high-resolution mass spectrometry is a critical step to ensure the integrity of scientific data and to meet regulatory standards. This guide provides the necessary theoretical foundation and a practical workflow for researchers and scientists working with this and similar chemical entities.

References

  • PubChem. Oxalic Acid. National Center for Biotechnology Information. [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

  • NIST. Oxalic acid. National Institute of Standards and Technology. [Link]

  • Brainly.in. What is the formula of Oxalic Acid ? Write one use of Oxalic Acid.​. [Link]

  • Study.com. Oxalic Acid | Formula, Uses & Properties. [Link]

  • Physics Wallah. Oxalic Acid Formula - Structure and Equivalent Weight. [Link]

  • Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

  • IntechOpen. Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. [Link]

  • The Royal Society. Quantitative mass spectrometry methods for pharmaceutical analysis. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. [Link]

  • Danaher Life Sciences. Mass Spectrometry: Principles, Applications & Techniques. [Link]

  • PREMIER Biosoft. Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. [Link]

  • PMC. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. National Center for Biotechnology Information. [Link]

Sources

Foundational

Pharmacokinetic profiling of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate in early discovery

An in-depth technical evaluation of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate requires a rigorous understanding of its physicochemical properties and structural liabilities. As a secondary amine featuring b...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate requires a rigorous understanding of its physicochemical properties and structural liabilities. As a secondary amine featuring both a lipophilic cyclopentyl group and a polar tetrahydrofuran (THF) ring, this compound presents a unique Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

This guide outlines the causal reasoning and self-validating methodologies necessary to profile this compound during the early hit-to-lead phase of drug discovery.

Physicochemical Rationale: The Role of the Oxalate Salt

In early discovery, the physical form of a compound dictates its performance in both in vitro assays and in vivo formulations. The free base of a secondary amine often suffers from poor aqueous solubility at physiological pH and can be physically unstable.

Causality of Salt Selection: By pairing the basic secondary amine with oxalic acid, a robust ionic hydrogen-bonded network is formed. This significantly lowers the crystal lattice energy compared to the free base, thereby enhancing the intrinsic dissolution rate and aqueous solubility[1]. This rapid dissolution is a critical prerequisite for overcoming solubility-limited absorption, ensuring that oral bioavailability ( F% ) is driven by the molecule's inherent permeability rather than formulation bottlenecks. Furthermore, oxalate salts have been shown to improve the diffusion permeability of basic drugs across lipid membranes, directly translating to enhanced peak plasma concentrations ( Cmax​ )[2].

Metabolic Soft-Spot Analysis: The THF Ring Liability

The primary metabolic liability of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine lies within its THF ring and the secondary amine linkage. Cytochrome P450 (CYP450) enzymes, particularly the CYP3A family, are highly efficient at catalyzing the oxidation of non-activated carbons.

The alpha-carbon adjacent to the oxygen in the THF ring is highly susceptible to hydrogen atom abstraction followed by oxygen rebound. This leads to alpha-hydroxylation and subsequent spontaneous or enzymatic ring-opening, forming aldehyde or carboxylic acid metabolites[3][4]. Concurrently, the secondary amine acts as a prime candidate for N-dealkylation, stripping the molecule of its target pharmacophore[5].

MetabolicPathway Parent Cyclopentyl-(THF-2-ylmethyl)-amine CYP Hepatic CYP450 (e.g., CYP3A4) Parent->CYP Substrate Binding AlphaOH α-Carbon Hydroxylation (THF Ring) CYP->AlphaOH C-H Oxidation NDealk N-Dealkylation CYP->NDealk C-N Cleavage RingOpen Ring-Opened Metabolite (Aldehyde/Carboxylic Acid) AlphaOH->RingOpen Spontaneous Ring Opening Cyclopentylamine Cyclopentylamine + THF-derived fragments NDealk->Cyclopentylamine Loss of THF moiety

Fig 1. Predicted CYP450-mediated metabolic pathways highlighting the THF ring and secondary amine vulnerabilities.

Protocol 1: Microsomal Stability & Metabolite ID (Self-Validating System)

To quantify hepatic intrinsic clearance ( CLint​ ) and identify specific metabolic soft spots, a Human Liver Microsome (HLM) assay must be executed with built-in validation controls to prevent false positives caused by chemical instability[6].

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Spike the oxalate salt (final concentration 1 µM) into the buffer containing pooled HLM (0.5 mg/mL protein concentration). Pre-warm to 37°C for 5 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Kinetic Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes directly into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly quenches the reaction and precipitates microsomal proteins.

  • System Validation (Critical):

    • Minus-NADPH Control: Incubate the compound for 60 minutes without NADPH. If degradation occurs here, the compound is chemically unstable in buffer, and clearance cannot be attributed to CYP metabolism.

    • Positive Control: Run Verapamil concurrently. Verapamil must show rapid depletion ( CLint​ > 50 µL/min/mg) to validate the metabolic viability of the HLM batch[5].

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and CLint​ .

In Vivo Pharmacokinetic Strategy

Once in vitro stability is confirmed, the compound advances to in vivo rodent models. The goal is to determine systemic clearance ( CL ), volume of distribution at steady state ( Vdss​ ), and oral bioavailability ( F% ) using Non-Compartmental Analysis (NCA)[7].

PKWorkflow PhysChem Physicochemical Profiling InVitro In Vitro ADME (HLM/RLM) PhysChem->InVitro Sol >50 µg/mL InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo CL_int <30 µL/min/mg Data NCA Parameter Calculation InVivo->Data Plasma Sampling Decision Lead Optimization Go/No-Go Data->Decision F > 20%

Fig 2. Sequential early discovery PK profiling workflow and decision gates.

Protocol 2: Rat IV/PO Pharmacokinetic Study

Step-by-Step Methodology:

  • Formulation: Dissolve the oxalate salt in 5% DMSO / 95% Saline for Intravenous (IV) dosing (1 mg/kg). For Oral (PO) dosing (5 mg/kg), formulate as a solution or fine suspension in 0.5% Methylcellulose. The oxalate counterion ensures rapid dissolution in the aqueous vehicle, mitigating absorption lag times[1].

  • Administration: Administer to fasted male Sprague-Dawley rats (n=3 per route) via tail vein injection (IV) and oral gavage (PO).

  • Serial Sampling: Collect ~200 µL blood samples via jugular vein cannula at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Processing & Bioanalysis: Centrifuge blood at 3000g for 10 mins at 4°C to separate plasma. Extract plasma via protein precipitation and analyze via LC-MS/MS.

  • System Validation: Include a matrix-matched calibration curve and Quality Control (QC) samples at low, medium, and high concentrations within the analytical run. The run is only valid if 67% of QCs fall within ±15% of their nominal concentration[6].

Quantitative Data Synthesis & Go/No-Go Criteria

To guide the transition from Hit to Lead, the PK parameters derived from the aforementioned protocols must be evaluated against strict benchmarks. The table below summarizes the target profile required to justify further optimization of the Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine scaffold.

ParameterAssay / ModelTarget BenchmarkRationale for Benchmark
Kinetic Solubility pH 7.4 Buffer> 50 µg/mLEnsures compound does not precipitate in intestinal fluid; aided by the oxalate salt form.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes< 30 µL/min/mgIndicates moderate-to-low vulnerability of the THF ring to CYP450 oxidation.
Systemic Clearance ( CL ) Rat (IV)< 50% of Hepatic Blood FlowPrevents rapid systemic elimination; ensures adequate half-life for target engagement.
Volume of Distribution ( Vdss​ ) Rat (IV)> 1.0 L/kgConfirms the lipophilic cyclopentyl group successfully drives tissue penetration.
Oral Bioavailability ( F% ) Rat (PO / IV ratio)> 20%Validates that the oxalate salt formulation successfully bypasses first-pass metabolism and absorption barriers.

By strictly adhering to these self-validating protocols, researchers can accurately map the pharmacokinetic landscape of this compound, allowing for data-driven decisions on whether to advance the scaffold or engineer out the THF-ring liabilities.

Sources

Exploratory

An In-depth Technical Guide on the Safe Handling of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific Material Safety Data Sheet (MSDS) for Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate (CAS No. 101969-33-1) is not publicly a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Material Safety Data Sheet (MSDS) for Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate (CAS No. 101969-33-1) is not publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, namely the parent amine's ether components (2-Methyltetrahydrofuran and Cyclopentyl methyl ether) and the oxalate counter-ion (from Ammonium Oxalate). The information herein is intended to provide a robust, precautionary framework for handling this substance. It is imperative that all laboratory work is conducted under the supervision of qualified personnel and in accordance with all applicable safety regulations.

Section 1: Chemical Identification and Inferred Properties

Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate is an organic salt. Its properties are dictated by the combined characteristics of the parent amine and oxalic acid.

PropertyInferred Value/InformationRationale/Source
Molecular Formula C10H19NO · C2H2O4Based on the structure of the parent amine and oxalic acid.
Appearance Likely a crystalline solid.Oxalate salts are typically crystalline solids.[1][2]
Odor No data available, may have a faint amine-like odor.Inferred from the amine functional group.
Solubility Likely soluble in water.The oxalate salt form generally increases aqueous solubility.
Flammability The parent amine is likely a flammable liquid. The oxalate salt is expected to be a combustible solid.The parent amine contains a tetrahydrofuran and a cyclopentyl group, both of which are flammable moieties.[3] The oxalate salt is combustible.[1][2]

Section 2: Hazard Identification and Classification (Inferred)

The hazard profile of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate is a composite of the risks associated with its amine and oxalate components.

Hazards from the Amine Moiety (Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine)

The parent amine contains a tetrahydrofuran (THF) moiety, which is an ether. Ethers are known for two primary hazards:

  • Flammability: The parent amine is expected to be a flammable liquid. Vapors may be heavier than air and can travel to a source of ignition and flash back.

  • Peroxide Formation: Ethers, including THF and its derivatives, can form explosive peroxides upon exposure to air and light, especially after prolonged storage.

Additionally, some heterocyclic amines can have mutagenic or carcinogenic properties, although no specific data is available for this compound.[4][5][6]

Hazards from the Oxalate Anion

The oxalate anion is a known toxicant. The primary hazards associated with soluble oxalates are:

  • Toxicity on Ingestion and Skin Contact: Oxalates are harmful if swallowed and can be harmful in contact with skin.[1][3][7][8] Ingestion can lead to severe gastrointestinal irritation and systemic effects due to the binding of calcium ions, potentially causing hypocalcemia, which can affect heart and nerve function.[8]

  • Irritation: Oxalates are irritating to the eyes, skin, and respiratory tract.[1][2][7][8]

Overall GHS Classification (Presumed)

Based on the hazards of its components, the following GHS classification can be presumed for Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate:

PictogramGHS Hazard ClassHazard Statement
alt text Flammable Solids(Inferred for the parent amine, the oxalate salt is likely combustible)
alt text Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[7][8]
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin.[7]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[7][8]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.[7][8]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation.[2]
alt text Specific target organ toxicity — repeated exposure (Category 2)H373: May cause damage to organs (kidneys) through prolonged or repeated exposure.[2]

Section 3: Handling and Storage

Safe Handling
  • Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[3]

  • Grounding: Ground and bond containers and receiving equipment to prevent static electricity buildup, which can be an ignition source.

  • Personal Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[8]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

Storage
  • Container: Keep container tightly closed in a dry and well-ventilated place.

  • Incompatibles: Store away from oxidizing agents and strong acids.[3]

  • Light and Air: Store protected from light and air to minimize the risk of peroxide formation.

  • Temperature: Store in a cool place.

Section 4: Personal Protective Equipment (PPE)

A comprehensive PPE program is essential when handling this compound.

PPE cluster_ppe Recommended Personal Protective Equipment Body Chemical-resistant lab coat Hands Nitrile or neoprene gloves Eyes Chemical safety goggles and face shield Respiratory NIOSH-approved respirator with appropriate cartridges (if dust is generated or ventilation is inadequate) SpillResponse Evacuate Evacuate immediate area and ensure proper ventilation PPE Don appropriate PPE (respirator, gloves, goggles, lab coat) Evacuate->PPE Contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) PPE->Contain Collect Carefully sweep or scoop up the material into a suitable, labeled container for disposal Contain->Collect Clean Clean the spill area with soap and water, collecting the cleaning waste for disposal Collect->Clean Dispose Dispose of waste in accordance with local, state, and federal regulations Clean->Dispose

Caption: Workflow for responding to a chemical spill.

Section 7: Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [1][3]* Unsuitable Extinguishing Media: Do not use a heavy stream of water, as it may spread the fire.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides and carbon oxides. [1][2]* Protective Equipment: Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear. [8]

Section 8: Toxicological Information (Inferred)

  • Acute Toxicity: Harmful if swallowed or in contact with skin. [7][8]Ingestion of soluble oxalates can cause ulcerations of the mouth, vomiting, and systemic effects such as shock, convulsions, and cardiovascular collapse due to hypocalcemia. [8]* Skin and Eye Irritation: Causes skin and eye irritation. Skin contact may lead to dermatitis and slow-healing ulcers. [7][8]* Respiratory Irritation: Inhalation of dust can irritate the respiratory tract. [2][8]* Chronic Toxicity: Prolonged or repeated exposure to oxalates may cause kidney damage due to the deposition of calcium oxalate crystals. [2][8]There is insufficient data to evaluate the chronic toxicity of the parent amine.

Section 9: References

  • International Programme on Chemical Safety & the Commission of the European Communities. (1993). Ammonium Oxalate ICSC: 1036. Retrieved from [Link]

  • New Jersey Department of Health. (2009). Hazardous Substance Fact Sheet: Ammonium Oxalate. Retrieved from [Link]

  • INCHEM. (2012). ICSC 1036 - AMMONIUM OXALATE. Retrieved from [Link]

  • Fisher Scientific. (2009). Material Safety Data Sheet Ammonium oxalate monohydrate. Retrieved from [Link]

  • USDA. (2025). What are heterocyclic aromatic amines? Retrieved from [Link]

  • Donchenko, L. V., & Kushnir, I. V. (2020). Heterocyclic aromatic amines as a safety criteriа for meat and fish products. Ukrainian Journal of Food Science, 8(1), 125-141. Retrieved from [Link]

  • Robbana-Barnat, S., Rabache, M., Rialland, E., & Fradin, J. (1996). Heterocyclic amines: occurrence and prevention in cooked food. Environmental Health Perspectives, 104(3), 280–287. Retrieved from [Link]

  • Sugimura, T., Wakabayashi, K., Nakagama, H., & Nagao, M. (2004). Heterocyclic amines: Mutagens/carcinogens produced during cooking of meat and fish. Cancer science, 95(4), 290-299.

Sources

Foundational

Predictive Toxicology and Safety Profiling of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Discovery Chemists, Toxicologists, and Drug Development Professionals Executive Summary In early-stage drug discovery and combin...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Safety & Toxicology Target Audience: Discovery Chemists, Toxicologists, and Drug Development Professionals

Executive Summary

In early-stage drug discovery and combinatorial chemistry, highly specific building blocks like Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate (Free base CAS: 797030-65-0) are frequently utilized to introduce unique stereochemical and lipophilic properties into active pharmaceutical ingredients (APIs). Because empirical in vivo toxicological data for such niche intermediates is often scarce, safety assessments must rely on rigorous structural deconstruction and read-across methodologies.

This whitepaper synthesizes the predictive toxicity profile of this compound by isolating its three primary structural motifs: the secondary aliphatic amine, the tetrahydrofuran (THF) derivative, and the oxalate counterion. By understanding the mechanistic liabilities of each component, researchers can implement targeted, self-validating screening protocols to mitigate risks such as genotoxic nitrosamine formation, reproductive toxicity, and acute oxalate nephropathy.

Structural Deconstruction and Mechanistic Liabilities

To establish a robust safety profile, we must analyze the causality behind the compound's potential interactions within biological systems. The toxicity of this molecule is not monolithic; it is a composite of its functional groups.

The Secondary Amine Core: Nitrosamine Risk

The most critical regulatory and safety concern for any secondary amine in current pharmaceutical development is its propensity to undergo nitrosation. Under acidic conditions (such as in the human stomach or during specific synthetic steps), secondary amines react with nitrosating agents (e.g., nitrites) to form N-nitrosamines [1]. N-nitrosamines are a well-known class of highly potent, mutagenic impurities that require metabolic activation by Cytochrome P450 enzymes to form DNA-alkylating diazonium ions. Consequently, any process utilizing this compound must be strictly monitored for N-nitroso-cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine.

The Tetrahydrofuran (THF) Moiety: Reproductive and Peroxidation Hazards

The (tetrahydro-furan-2-ylmethyl) group shares significant structural homology with tetrahydrofurfuryl alcohol (THFA). Toxicological evaluations of THFA have demonstrated that chronic exposure can induce testicular impairment, characterized by testicular atrophy and impaired sperm production, leading regulatory bodies to classify such derivatives as suspected reproductive toxicants [2]. Furthermore, from a laboratory safety perspective, THF derivatives are notorious for forming explosive peroxides upon prolonged exposure to oxygen, necessitating rigorous storage protocols and peroxide screening prior to distillation or heating.

The Oxalate Counterion: Nephrotoxicity and Hypocalcemia

While oxalate salts are useful for crystallizing and stabilizing basic amines, they introduce severe physiological liabilities. Soluble oxalates are rapidly absorbed and bind systemically with calcium ions to form highly insoluble calcium oxalate crystals. This precipitation can lead to acute hypocalcemia. More critically, the filtration of these complexes by the kidneys causes calcium oxalate deposition in the renal tubules, leading to acute kidney injury (AKI), tubular obstruction, and systemic oxalosis [3].

Toxicity Profiling and Exposure Limits

To facilitate rapid risk assessment, the predicted toxicological endpoints and proposed safety margins are summarized below.

Table 1: Predictive Toxicity Profiling by Structural Motif
Structural MotifPrimary Toxicological RiskMechanism of ActionTarget Organ(s)
Secondary Amine Genotoxicity / CarcinogenicityNitrosation to N-nitrosamine; DNA alkylation via CYP450 activation.Hepatic, Gastric
THF Derivative Reproductive ToxicityDisruption of spermatogenesis; potential embryotoxicity.Testes, Fetal Development
Oxalate Salt Acute Kidney Injury (AKI)Precipitation of calcium oxalate crystals; tubular necrosis.Kidneys, Systemic (Hypocalcemia)
Cyclopentyl Ring Mild Hepatotoxicity (High Dose)Extensive CYP-mediated hydroxylation leading to reactive oxygen species (ROS).Liver
Table 2: Proposed Safety Margins & Handling Limits
ParameterRecommended LimitRationale / Causality
Occupational Exposure Band (OEB) OEB 3 (10 - 100 µg/m³)Based on reproductive toxicity alerts and severe eye/respiratory irritation potential.
Acceptable Intake (Nitrosamine) < 18 ng/dayDefault regulatory threshold for uncharacterized N-nitrosamines (ICH M7 guidelines).
Storage Conditions < 8°C, Argon atmospherePrevents THF-ring auto-oxidation and subsequent peroxide formation.

Mechanistic Pathways Visualization

The following diagram illustrates the divergent toxicological pathways triggered by the dissociation and metabolism of the compound.

ToxicityPathways A Cyclopentyl-(THF-2-ylmethyl)-amine Oxalate B Secondary Amine Core A->B Dissociation C Oxalate Counterion A->C Dissociation D THF Moiety A->D Intact Absorption E N-Nitrosamine Formation (Genotoxic / Mutagenic) B->E + Nitrite (Acidic pH) F Calcium Oxalate Crystals (Nephrotoxicity / AKI) C->F + Systemic Ca2+ G Testicular Impairment (Reproductive Toxicity) D->G Chronic Exposure

Fig 1: Mechanistic toxicity pathways of the compound's structural components.

Self-Validating Experimental Protocols

To transition from predictive models to empirical validation, the following protocols are designed as self-validating systems. They include internal controls to ensure that any observed toxicity is causally linked to the compound rather than assay artifacts.

Protocol 1: Forced Degradation & Nitrosamine Formation Assay

Objective: To quantify the propensity of the secondary amine to form genotoxic N-nitrosamines under simulated gastric conditions. Causality: By intentionally driving the nitrosation reaction to completion, we establish the "worst-case scenario" conversion rate, which is critical for setting API impurity specifications.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate in 10 mL of simulated gastric fluid (SGF, pH 1.2).

  • Nitrosation Induction: Add a 10-fold molar excess of Sodium Nitrite ( NaNO2​ ) to the solution.

  • Incubation: Incubate the mixture at 37°C for 4 hours in the dark (to prevent UV degradation of formed nitrosamines).

  • Quenching: Quench the reaction by adding 1 mL of 10% ascorbic acid, which rapidly reduces unreacted nitrite, halting the reaction.

  • Extraction: Perform liquid-liquid extraction using dichloromethane (DCM). Dry the organic layer over anhydrous Na2​SO4​ and concentrate under a gentle stream of nitrogen.

  • LC-MS/MS Analysis: Reconstitute in methanol. Analyze via LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Self-Validation: Spike a parallel sample with a known stable-isotope labeled secondary amine (e.g., Di-n-butylamine-d18) prior to step 2. The recovery and conversion rate of the isotope standard validates the extraction efficiency and nitrosating environment.

Protocol 2: In Vitro Nephrotoxicity & Oxalate Crystallization Screening

Objective: To evaluate the localized cellular damage caused by the oxalate counterion using a human renal proximal tubule epithelial cell line (HK-2). Causality: Oxalate toxicity is primarily driven by physical crystal deposition and subsequent inflammatory responses. This assay isolates the mechanical/chemical damage of the oxalate salt from the pharmacological activity of the amine base.

Step-by-Step Methodology:

  • Cell Culture: Seed HK-2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM/F12 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Exposure: Treat cells with serial dilutions of the compound (1 µM to 1000 µM).

    • Controls: Use Sodium Oxalate as a positive control for crystallization, and the free base of the compound (if available) as a negative control for oxalate-specific toxicity.

  • Incubation: Incubate for 48 hours.

  • Cytotoxicity Readout (LDH Release): Extract 50 µL of the supernatant and mix with Lactate Dehydrogenase (LDH) assay reagent. Measure absorbance at 490 nm. Elevated LDH indicates plasma membrane rupture due to crystal-induced necrosis.

  • Crystal Visualization (Alizarin Red Staining): Wash the remaining cells with PBS, fix with 4% paraformaldehyde, and stain with 2% Alizarin Red S (pH 4.2) for 10 minutes. Wash thoroughly with deionized water and image under a polarized light microscope to quantify birefringent calcium oxalate crystals.

Safety Screening Workflow

ScreeningWorkflow S1 Phase 1: In Silico Profiling S2 Phase 2: Forced Nitrosation S1->S2 S3 Phase 3: HK-2 Cell Assay S2->S3 S4 Phase 4: LC-MS/MS Quant S3->S4 S5 Go/No-Go Decision S4->S5

Fig 2: Sequential toxicological screening workflow for amine-oxalate intermediates.

Conclusion

Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate is a structurally complex intermediate that carries distinct toxicological liabilities derived from its constituent parts. While the secondary amine poses a severe regulatory risk regarding mutagenic nitrosamine formation, the THF moiety and oxalate counterion introduce risks of reproductive toxicity and acute nephrotoxicity, respectively. By implementing the self-validating LC-MS/MS and in vitro cellular assays detailed in this guide, development teams can accurately quantify these risks, establish safe handling limits, and ensure the integrity of downstream pharmaceutical products.

References

  • Nitrosamines in Pharmaceuticals: Toxicity, Risk Analysis, Chemistry, and Test Methods American Pharmaceutical Review URL:[Link] [1]

  • ANSES proposes that THFA be classified as a suspected reproductive toxicant French Agency for Food, Environmental and Occupational Health & Safety (ANSES) URL:[Link] [2]

  • Health Implications of Oxalates Encyclopedia MDPI URL:[Link] [3]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Scale-up Manufacturing and Crystallization of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate

Abstract This document provides a comprehensive technical guide for the scale-up manufacturing and crystallization of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate. The protocols detailed herein are designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up manufacturing and crystallization of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth insights into the process chemistry, operational parameters, and quality control measures necessary for producing this compound with high purity and yield. The guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible process.

Introduction

Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine and its salts are emerging as important intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The oxalate salt form, in particular, often presents favorable physicochemical properties such as improved stability and handling characteristics.[1] The ability to reliably manufacture and crystallize this compound at scale is therefore a critical step in the drug development pipeline.

This guide moves beyond a simple recitation of steps to provide a scientifically grounded rationale for the selected synthetic route and crystallization strategy. By understanding the "why" behind the "how," researchers can better troubleshoot and adapt these protocols to their specific laboratory or plant-scale environments.

Scaled-Up Synthesis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine

The synthesis of the target amine is achieved through a reductive amination pathway. This method is favored for its efficiency and the availability of starting materials.

Synthetic Scheme

The overall synthetic transformation involves the reaction of tetrahydrofuran-2-carbaldehyde with cyclopentylamine in the presence of a reducing agent.

Figure 1: Synthesis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine

reactant1 Tetrahydrofuran-2-carbaldehyde intermediate Imine Intermediate reactant1->intermediate reactant2 Cyclopentylamine reactant2->intermediate product Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine intermediate->product Reduction reagent Reducing Agent (e.g., NaBH(OAc)3) reagent->intermediate

Caption: Reductive amination pathway.

Rationale for Reagent and Solvent Selection
  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) is selected as the primary reaction solvent. It is considered a greener alternative to other etheral solvents like tetrahydrofuran (THF) and diethyl ether, exhibiting lower toxicity and being derived from renewable resources.[2][3][4] Its higher boiling point compared to THF also allows for a wider range of reaction temperatures.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation. It is a mild and selective reagent for the reduction of imines in the presence of other functional groups. Its use often leads to cleaner reactions with higher yields compared to other borohydrides.

Detailed Protocol for Scale-Up Synthesis

Materials:

  • Tetrahydrofuran-2-carbaldehyde

  • Cyclopentylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge tetrahydrofuran-2-carbaldehyde and 2-MeTHF.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add cyclopentylamine to the cooled solution, maintaining the internal temperature below 10 °C.

  • Stir the mixture at 0-5 °C for 1 hour to facilitate imine formation.

  • In a separate vessel, prepare a slurry of sodium triacetoxyborohydride in 2-MeTHF.

  • Slowly add the NaBH(OAc)₃ slurry to the reaction mixture, ensuring the temperature does not exceed 15 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine as an oil.

Crystallization of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate

The formation of the oxalate salt and its subsequent crystallization is a critical step for purification and isolation of the final product in a stable, solid form. Oxalic acid is a versatile coformer in pharmaceutical sciences.[1]

Key Principles of Amine Oxalate Salt Crystallization

The formation of an amine oxalate salt is an acid-base reaction. The basic amine reacts with the dicarboxylic oxalic acid to form a salt.[5] The choice of solvent is crucial as it must dissolve the free amine and oxalic acid but have lower solubility for the resulting oxalate salt to induce precipitation. The rate of cooling and agitation can significantly impact the crystal size, morphology, and purity.

Crystallization Workflow

start Crude Amine in Solvent add_oxalic Add Oxalic Acid Solution start->add_oxalic cool Controlled Cooling add_oxalic->cool filter Filtration cool->filter wash Washing filter->wash dry Drying wash->dry product Pure Oxalate Salt Crystals dry->product

Caption: Oxalate salt crystallization workflow.

Detailed Protocol for Crystallization

Materials:

  • Crude Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine

  • Oxalic acid dihydrate[6]

  • Isopropyl alcohol (IPA)

  • Diethyl ether

Procedure:

  • Dissolve the crude Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine in a minimal amount of isopropyl alcohol.

  • In a separate flask, prepare a solution of oxalic acid dihydrate (1.05 equivalents) in isopropyl alcohol. Gentle warming may be required to achieve complete dissolution.

  • Slowly add the oxalic acid solution to the amine solution with vigorous stirring at room temperature.

  • A precipitate should begin to form. Continue stirring for 1-2 hours at room temperature to allow for complete salt formation.

  • To enhance precipitation, slowly add diethyl ether as an anti-solvent until the solution becomes cloudy.

  • Cool the mixture to 0-5 °C and stir for an additional 2-4 hours.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the filter cake with a cold mixture of IPA/diethyl ether (1:1).

  • Dry the crystals under vacuum at 40-50 °C to a constant weight.

Optimization of Crystallization Parameters

The following table summarizes key parameters that can be adjusted to optimize the crystallization process for desired crystal attributes.

ParameterRationale and ImpactRecommended Range
Solvent System The ratio of solvent (IPA) to anti-solvent (diethyl ether) affects the supersaturation and nucleation rate. A higher proportion of anti-solvent will lead to faster precipitation but may result in smaller, less pure crystals.IPA:Ether from 2:1 to 1:3 (v/v)
Cooling Rate A slower cooling rate allows for the growth of larger, more well-defined crystals, which are typically easier to filter and wash. Rapid cooling can lead to the formation of fine needles or amorphous material.0.1 - 0.5 °C/minute
Agitation Speed Proper agitation ensures homogeneity and promotes uniform crystal growth. Insufficient agitation can lead to localized supersaturation and the formation of agglomerates.100 - 300 RPM
Seeding Introducing a small amount of pre-existing crystals (seeds) can control the onset of crystallization and lead to a more uniform particle size distribution.0.1 - 1.0% (w/w) of theoretical yield

Quality Control and Analytical Methods

To ensure the final product meets the required specifications, a comprehensive set of analytical tests should be performed.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final product and quantify any process-related impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify characteristic functional groups and confirm salt formation.
Differential Scanning Calorimetry (DSC) To determine the melting point and assess for the presence of different polymorphic forms.
Powder X-Ray Diffraction (PXRD) To characterize the crystalline form of the solid.
Karl Fischer Titration To determine the water content of the final product.[7]

A variety of methods are available for the quantification of oxalate.[8][9]

Safety Precautions

Handling of Oxalic Acid: Oxalic acid is a toxic and corrosive substance.[10][11][12][13] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[12] In case of skin contact, wash the affected area immediately with copious amounts of water.[11][13]

General Safety: Standard laboratory safety practices should be followed throughout the synthesis and crystallization procedures. This includes working in a well-ventilated area, avoiding the inhalation of dust and vapors, and having access to safety showers and eyewash stations.

References

  • Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. Available at: [Link]

  • MDPI. (2022). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. Available at: [Link]

  • Sciencemadness.org. (2009). Forming oxalte salts of amines. Available at: [Link]

  • ResearchGate. (n.d.). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Available at: [Link]

  • Semantic Scholar. (2011). Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. Available at: [Link]

  • PubMed. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Available at: [Link]

  • ACS Publications. (2025). Development of the Crystallization Process for Rivaroxaban–Oxalic Acid Cocrystal Preparation Using a Combination of Phase Diagrams and In Situ Measurements. Available at: [Link]

  • National Institutes of Health. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Available at: [Link]

  • Google Patents. (n.d.). Ammonium oxalate process.
  • ResearchGate. (2019). Crystallization Mechanisms and Rates of Cyclopentane Hydrates Formation in Brine. Available at: [Link]

  • Science Publishing Group. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Available at: [Link]

  • ResearchGate. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Available at: [Link]

  • ResearchGate. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopentanols.
  • Google Patents. (n.d.). Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Ontario Beekeepers' Association. (n.d.). OXALIC ACID SAFETY SHEET. Available at: [Link]

  • Organic Syntheses. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Available at: [Link]

  • HonestBee. (n.d.). What Safety Precautions Should Be Taken When Handling Oxalic Acid? Protect Yourself From Category 1 Toxins. Available at: [Link]

  • University of Otago. (n.d.). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Available at: [Link]

  • Taylor & Francis. (2022). Ammonium oxalate – Knowledge and References. Available at: [Link]

  • Ecolab. (n.d.). SAFETY DATA SHEET OXALIC ACID. Available at: [Link]

  • Vinipul Chemicals Pvt. Ltd. (n.d.). Ammonium Oxalate suppliers – manufacturers. Available at: [Link]

  • ACS Publications. (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. Available at: [Link]

  • ResearchGate. (2025). Crystalline structures of salts of oxalic acid and aliphatic amines. Available at: [Link]

  • Semantic Scholar. (2012). Role of Crystallization in Genesis of Diverse Crystal Forms of Antidiabetic Agents. Available at: [Link]

  • Google Patents. (n.d.). Cocrystal of varenicline and oxalic acid, pharmaceutical composition thereof, and methods of use thereof.
  • Preprints.org. (2022). Analytical Methods for Oxalate Quantification: The Ubiqui- tous Organic Anion. Available at: [Link]

  • Utah State University. (1992). Methods for the Study of Calcium Oxalate Crystallisation and Their Application to Urolithiasis Research. Available at: [Link]

  • Royal Society of Chemistry. (2012). The theophylline – oxalic acid co-crystal system: solid phases, thermodynamics and crystallisation. Available at: [Link]

  • Wikipedia. (n.d.). Oxalic acid. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to overcome aqueous solubility issues with Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate

Target Compound: Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate Target Audience: Researchers, Formulation Scientists, and Preclinical Development Professionals Prepared by: Senior Application Scientist, Preclini...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate Target Audience: Researchers, Formulation Scientists, and Preclinical Development Professionals Prepared by: Senior Application Scientist, Preclinical Formulations

Executive Summary: The Physicochemical Bottleneck

Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate is a secondary amine paired with an oxalate counterion. Users frequently report severe aqueous solubility bottlenecks with this compound. As an application scientist, I trace this issue to two competing thermodynamic forces:

  • High Crystal Lattice Energy: Oxalate is a bidentate dicarboxylic acid. When paired with secondary amines, it forms highly rigid, 2D/3D intermolecular hydrogen-bonded networks. The energy required for water to break this lattice is exceptionally high[1].

  • Hydrophobic Steric Bulk: The cyclopentyl and tetrahydrofuran (THF) rings are lipophilic. When forced into an aqueous environment, water molecules must form entropically unfavorable clathrate cages around these moieties, further driving precipitation.

Quantitative Comparison of Solubility Enhancement Strategies

To bypass these bottlenecks, we recommend four primary interventions. The table below summarizes the expected quantitative gains and mechanistic rationales for each approach.

StrategyMechanism of ActionExpected Solubility GainRecommended Application
Salt Swapping (to HCl) Replaces bidentate oxalate with monodentate chloride, disrupting lattice energy.10x - 50xStandardizing in vitro / in vivo stocks
HP-β-CD Complexation (20%) Hydrophobic encapsulation of cyclopentyl/THF rings, masking lipophilicity.20x - 100xIn vivo aqueous dosing (IV/PO)
Co-solvency (10% DMSO) Lowers the dielectric constant of the solvent mixture.5x - 15xIn vitro cellular assays
pH Control (pH < 6.0) Ensures complete protonation of the secondary amine (pKa ~9.5).2x - 5xGeneral buffer preparation

Strategic Decision Workflow

Before proceeding to the troubleshooting FAQs, consult the decision matrix below to select the optimal solubility enhancement pathway for your specific experimental constraints.

SolubilityWorkflow Start Aqueous Solubility Issue: Cyclopentyl-(THF-2-ylmethyl)-amine oxalate CheckApp Determine Application Requirement Start->CheckApp InVitro In Vitro Assays (High Conc. Stock) CheckApp->InVitro InVivo In Vivo / Formulation (Aqueous Buffer) CheckApp->InVivo Cosolvent Use Co-solvents (DMSO, PEG-400) InVitro->Cosolvent SaltSwap Salt Swapping (Convert to HCl/Mesylate) InVivo->SaltSwap High Lattice Energy Cyclodextrin Cyclodextrin Complexation (HP-β-CD / Captisol) InVivo->Cyclodextrin Hydrophobic Moieties pHControl pH Adjustment (Maintain pH < 6.0) InVivo->pHControl Ionization Control

Decision matrix for resolving amine oxalate solubility bottlenecks.

Troubleshooting FAQs & Validated Protocols

Q1: My compound crashes out of PBS almost immediately. Why is the oxalate salt so difficult to work with, and how can I fix it permanently?

The Causality: Phosphate Buffered Saline (PBS) typically has a pH of 7.4. While the secondary amine is likely still protonated at this pH, the primary culprit is the oxalate counterion. Oxalate salts of bulky secondary amines possess a massive crystal lattice energy due to extensive hydrogen bonding[2]. The thermodynamic cost to break this lattice exceeds the solvation energy provided by the water molecules[1].

The Solution: Salt Swapping (Free-Basing to Hydrochloride) By converting the oxalate salt to a hydrochloride (HCl) salt, you replace the bridging bidentate oxalate with a monodentate chloride ion. This eliminates the 3D hydrogen-bonded network, drastically lowering the lattice energy and increasing aqueous solubility.

Protocol 1: Self-Validating Salt Swap Methodology

  • Suspension: Suspend 1.0 g of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate in 20 mL of Dichloromethane (DCM) and 20 mL of deionized water.

  • Basification: Slowly add 1N NaOH dropwise to the vigorously stirring biphasic mixture until the aqueous layer reaches pH 11. Mechanism: This deprotonates the secondary amine, forcing the lipophilic free base entirely into the DCM layer, while the sodium oxalate remains in the aqueous layer.

  • Phase Separation & Validation: Transfer to a separatory funnel. Collect the lower DCM layer.

    • Self-Validation Step: Spot a drop of the remaining aqueous layer on a TLC plate and stain with Ninhydrin. If no purple/brown spot appears upon heating, 100% of the amine has successfully transferred to the organic phase.

  • Drying: Dry the DCM layer over anhydrous Na2​SO4​ , filter, and evaporate under reduced pressure to yield the free base as an oil.

  • Salt Formation: Dissolve the free base oil in 10 mL of anhydrous Diethyl Ether or Ethanol. Place in an ice bath (0°C).

  • Precipitation: Slowly add 1.2 equivalents of HCl (e.g., 2M in diethyl ether) dropwise. The HCl salt will immediately precipitate as a white solid. Filter, wash with cold ether, and dry under vacuum.

Q2: I cannot alter the salt form due to regulatory/project constraints. How can I formulate the oxalate salt directly for in vivo aqueous dosing?

The Causality: If you must retain the oxalate salt, you must address the hydrophobicity of the cyclopentyl and THF rings. Because these rings are uncharged and bulky, they repel water.

The Solution: Cyclodextrin Inclusion Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic internal cavity. The cyclopentyl and THF rings of your compound perfectly match the steric and lipophilic requirements to spontaneously insert into this cavity[3]. This encapsulation masks the hydrophobic regions from the aqueous environment, significantly enhancing apparent solubility without altering the covalent structure or the salt form[4].

Protocol 2: Self-Validating HP-β-CD Complexation

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a biologically compatible buffer (e.g., 50 mM Acetate buffer, pH 5.5). Note: Keeping the pH acidic ensures the amine remains protonated, maximizing the baseline solubility before complexation.

  • Drug Addition: Add Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate to the vehicle at a concentration 5x higher than its known maximum aqueous solubility.

  • Equilibration: Stir the suspension continuously at room temperature (25°C) for 24 to 48 hours. Mechanism: Complexation is an equilibrium-driven process; sufficient time is required for the hydrophobic moieties to displace water molecules inside the cyclodextrin cavity.

  • Filtration: Filter the mixture through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Quantification & Validation:

    • Self-Validation Step: Dilute an aliquot of the filtrate 1:100 in mobile phase and inject it into an HPLC system. Compare the Area Under the Curve (AUC) against a standard calibration curve (prepared in DMSO) to confirm the exact dissolved concentration before dosing animals.

Q3: Does adjusting the pH help, and what are the limits?

The Causality: Secondary amines generally have a pKa between 9.5 and 10.5. According to the Henderson-Hasselbalch equation, the compound must be kept at least 2 pH units below its pKa to ensure >99% protonation (ionization). If the pH drifts above 7.5, a significant fraction of the compound reverts to its free-base form, which is highly lipophilic and will immediately precipitate.

The Solution: Always formulate this compound in slightly acidic buffers (pH 4.5 – 6.0). Avoid using basic buffers (like Tris pH 8.0) or unbuffered water, as the dissolution of the oxalate salt itself can cause local pH shifts that trigger free-base precipitation.

References

  • MDPI. "Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends." MDPI. Available at:[Link]

  • National Institutes of Health (PMC). "Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications." PMC. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate

Welcome to the technical support center for the crystallization of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this active pharmaceutical ingredient (API) intermediate. Our goal is to move beyond simple instructions and explain the underlying scientific principles, empowering you to make informed decisions and optimize your process for the highest purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is crystallization the preferred method for purifying Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate?

A1: Crystallization is a highly effective purification technique that leverages differences in solubility between the desired compound and impurities.[1][2] By carefully controlling conditions like temperature, solvent composition, and cooling rate, we can induce the selective formation of a highly ordered crystal lattice of the target molecule, while impurities remain in the solution (mother liquor).[3][4] For amine salts like this oxalate, crystallization is particularly powerful because the salt formation itself alters the molecule's physical properties (like solubility and melting point) in a way that is often advantageous for purification.

Q2: What is the primary mechanism behind forming the oxalate salt for purification?

A2: The primary mechanism is an acid-base reaction. The basic amine, Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine, reacts with oxalic acid. One of the carboxylic acid groups on oxalic acid donates a proton to the amine's nitrogen atom.[5] This creates an ionic bond, forming the Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-ammonium oxalate salt. This new ionic compound has significantly different solubility characteristics than the original free amine, which is the basis for its separation and purification via crystallization.[6]

Q3: How do I choose the best solvent system to start with?

A3: The ideal solvent is one in which the amine oxalate salt is highly soluble at elevated temperatures but has low solubility at room temperature or below.[1][4][7] This differential solubility is the driving force for high recovery. A good starting point for amine salts is often a polar protic solvent like isopropanol (IPA) or ethanol, as these can solvate the ionic salt at high temperatures.[6] Often, an anti-solvent (a solvent in which the salt is poorly soluble, like diethyl ether or heptane) is added to the system to induce precipitation and improve yield.[6] Solvent choice is critical and often requires screening several options.[8]

Q4: What is the difference between a crystal and a precipitate?

A4: The key difference lies in the rate and orderliness of formation. Crystals form through a slow, controlled process where molecules align themselves into a well-defined, repeating lattice structure.[7] This process tends to exclude impurities. A precipitate, on the other hand, "crashes out" of solution rapidly when it becomes highly supersaturated, often trapping impurities within an amorphous or poorly organized solid structure.[7] Our goal is always to achieve crystallization, not precipitation.

Troubleshooting Guide: From Oiling Out to Low Purity

This section addresses specific experimental issues in a question-and-answer format to help you diagnose and resolve problems.

Problem: The Product "Oils Out" Instead of Forming Crystals

Q: I've mixed my amine and oxalic acid solutions, but instead of a solid, I'm seeing a thick, syrupy liquid or an emulsion. What is happening and how can I fix it?

A: You are experiencing "oiling out," also known as liquid-liquid phase separation (LLPS). This occurs when the supersaturation of the solution is so high that the solute separates into a second, solute-rich liquid phase instead of forming a solid crystal lattice.[9][10] This oil is often a good solvent for impurities, and its spontaneous solidification can lead to a low-purity, amorphous product that is difficult to handle.[9][11]

Causality & Diagnostic Flow:

The root cause is that the rate of phase separation exceeds the rate of crystal nucleation and growth.[10] This is often triggered by excessively high concentrations or a cooling rate that is too rapid.[10]

G A Problem: Oiling Out Observed B Is the solution concentration very high? A->B Check Concentration C Is the cooling rate rapid or anti-solvent addition fast? A->C Check Process D Is the temperature near the product's melting point? A->D Check Temperature S4 Solution: Introduce seed crystals halfway into the Metastable Zone to promote nucleation. A->S4 Universal Fix S1 Solution: Dilute with more of the primary solvent. B->S1 Yes S2 Solution: Reduce cooling rate (e.g., 10-20°C/hour) or add anti-solvent dropwise. C->S2 Yes S3 Solution: Lower the peak temperature or add an anti-solvent to reduce solubility. D->S3 Yes

Caption: Troubleshooting Decision Tree for Oiling Out.

Solutions:

  • Reduce Supersaturation: The most reliable fix is to lower the supersaturation level. This can be done by diluting the solution with more of the primary (good) solvent before cooling.[9]

  • Slow Down: Generate supersaturation more slowly. Decrease the cooling rate significantly or add the anti-solvent dropwise over a longer period.[9]

  • Use Seeding: Add a small number of pure seed crystals at a temperature where the solution is only slightly supersaturated (this is known as the Metastable Zone Width or MSZW).[9][12] This provides a template for controlled crystal growth, bypassing the kinetic barrier to nucleation.

  • Solvent System Modification: If the problem persists, the solvent system may be too effective. Consider switching to a solvent in which the product has slightly lower solubility at the peak temperature.

Problem: Final Product Purity is Low

Q: My final crystalline product contains significant impurities according to HPLC/NMR analysis. What are the likely causes and how can I improve purity?

A: Low purity is typically caused by the entrapment of impurities within the crystal lattice or insufficient washing of the final product. Impurities can interfere with the crystallization process itself, sometimes leading to smaller, less pure crystals.[13]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action Scientific Rationale
Rapid Crystallization Cooling the solution too quickly leads to precipitation rather than crystallization, trapping mother liquor (containing impurities) inside the solid.[7]Decrease the cooling rate. Allow the solution to cool naturally to room temperature before moving to an ice bath.Slow cooling allows for the selective and ordered growth of the crystal lattice, which naturally excludes molecules that do not fit perfectly (i.e., impurities).[4]
Insufficient Washing The surfaces of the filtered crystals are coated with mother liquor, which is rich in impurities.Wash the filtered crystal cake with a small amount of cold crystallization solvent.[14]The desired product has low solubility in the cold solvent, so it will not dissolve significantly, while the surface impurities will be washed away.
Poor Solvent Choice The chosen solvent may not provide a sufficient solubility difference between the product and a key impurity.Perform a solvent screen. Test alternative solvents or solvent/anti-solvent mixtures.The goal is to find a system where impurities remain highly soluble even at low temperatures, while the product crystallizes out.[2]
High Initial Impurity Load The starting material is too impure (>10-15% impurities). Crystallization is a purification step, not a miracle cure.[7]Consider a pre-purification step, such as a liquid-liquid extraction of the free amine or passing it through a silica plug before salt formation.Reducing the overall impurity burden makes it statistically less likely for impurity molecules to be incorporated into the growing crystal lattice.

Experimental Protocols

Protocol 1: Cooling Crystallization of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate

This protocol is a robust starting point for achieving high-purity crystals.

  • Dissolution:

    • In a clean, dry flask, dissolve 1.0 equivalent of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine free base in 5 volumes of isopropanol (IPA). For example, for 10g of amine, use 50mL of IPA.

    • In a separate flask, dissolve 1.0 equivalent of anhydrous oxalic acid in 5 volumes of IPA. Gentle heating (to ~50°C) may be required to fully dissolve the oxalic acid.

  • Salt Formation:

    • Heat the amine solution to 60°C with gentle stirring.

    • Slowly add the warm oxalic acid solution to the amine solution over 15-20 minutes. A white solid may begin to form immediately.

    • After the addition is complete, stir the resulting slurry at 60°C for an additional 30 minutes to ensure complete salt formation and allow for crystal maturation.

  • Controlled Cooling (Crucial for Purity):

    • Turn off the heat and allow the mixture to cool naturally to ambient temperature over at least 2 hours. Do not force-cool in an ice bath at this stage.[7] Slow cooling is essential for forming large, pure crystals.[14]

    • Once at ambient temperature, further cool the flask in an ice-water bath for 1 hour to maximize product precipitation.

  • Isolation and Washing:

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with two portions of cold (0-5°C) IPA (1 volume each). This removes residual mother liquor containing impurities.

    • Continue to pull a vacuum on the filter for 15-20 minutes to partially dry the crystals.

  • Drying:

    • Transfer the crystalline solid to a drying dish and dry under vacuum at 40-50°C until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is useful if cooling crystallization gives a low yield or if the product is very soluble even in cold solvent.

  • Dissolution:

    • Dissolve 1.0 equivalent of the amine free base and 1.0 equivalent of oxalic acid together in a minimal amount of a solvent in which both are very soluble (e.g., ethanol or methanol) at room temperature.

  • Inducing Crystallization:

    • With vigorous stirring, slowly add an anti-solvent (e.g., diethyl ether or heptane) dropwise until the solution becomes persistently cloudy (turbid). This indicates the onset of nucleation.

    • Add a small additional amount of the primary solvent (a few drops) until the solution becomes clear again.

  • Crystal Growth:

    • Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form slowly over several hours to a day.

    • If no crystals form, add a seed crystal or gently scratch the inside of the flask below the liquid level with a glass rod to create nucleation sites.

  • Isolation:

    • Once a sufficient crop of crystals has formed, cool the mixture in an ice bath for 30 minutes, then isolate by vacuum filtration as described in Protocol 1. Wash with a cold mixture of the solvent/anti-solvent system.

Visual Workflow for Crystallization

The following diagram outlines the general process flow for obtaining a high-purity crystalline product.

G cluster_0 Solution Phase cluster_1 Solid Phase Formation cluster_2 Purification & Isolation A 1. Dissolve Amine & Oxalic Acid in Hot Solvent B 2. Stir to Form Homogeneous Supersaturated Solution A->B Salt Formation C 3. Controlled Cooling or Anti-Solvent Addition B->C D 4. Nucleation & Crystal Growth C->D E 5. Filtration to Separate Crystals from Mother Liquor D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G

Caption: General Workflow for Amine Oxalate Crystallization.

References

  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Available from: [Link]

  • Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts. Available from: [Link]

  • Diop, M. B., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. Available from: [Link]

  • Organic Syntheses. 2-hydroxymethyl-2-cyclopentenone. Available from: [Link]

  • Aakeröy, C. B., et al. (2015). Crystalline structures of salts of oxalic acid and aliphatic amines. CrystEngComm, 17(34), 6549-6557. Available from: [Link]

  • Hunyadi, D., & Kéki, S. (2014). Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Solvent Extraction and Ion Exchange, 32(2), 195-210. Available from: [Link]

  • Mettler Toledo. Oiling Out in Crystallization. Available from: [Link]

  • Zhang, Y., et al. (2019). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design, 19(9), 5235-5244. Available from: [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. Available from: [Link]

  • Wang, Y., et al. (2024). Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. Water, 16(9), 1227. Available from: [Link]

  • Craig, A. J., et al. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Chemistry - An Asian Journal, 15(19), 3054-3058. Available from: [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?. Available from: [Link]

  • IIT Kanpur. Chemistry Crystallization. SATHEE JEE. Available from: [Link]

  • Emerson, C. (n.d.). How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Available from: [Link]

  • Al-Rawashdeh, L. A., et al. (2022). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. Molecules, 27(2), 433. Available from: [Link]

  • Li, Y., et al. (2022). Mechanism of Influence of Organic Impurity on Crystallization of Sodium Sulfate. Industrial & Engineering Chemistry Research, 61(1), 536-545. Available from: [Link]

  • Lu, J., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1629-1635. Available from: [Link]

  • Hampton Research. Guide for crystallization. Available from: [Link]

  • Qiu, S. R., et al. (2014). Natural Promoters of Calcium Oxalate Monohydrate Crystallization. Crystal Growth & Design, 14(9), 4338-4346. Available from: [Link]

  • Wriedt, T., et al. (2021). Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. ACS Omega, 6(51), 35389-35398. Available from: [Link]

  • Elm, J., et al. (2017). The Role of Oxalic Acid in New Particle Formation from Methanesulfonic Acid, Methylamine, and Water. The Journal of Physical Chemistry A, 121(7), 1419-1429. Available from: [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Hampton Research. Crystallization Tips. Available from: [Link]

  • Ito, H., et al. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. Available from: [Link]

  • Wentland, M. P. (2000). U.S. Patent No. 6,147,226. Washington, DC: U.S.
  • O'Grady, D., et al. (2007). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, 11(3), 438-443. Available from: [Link]

  • Kachkoul, R., et al. (2018). The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants. Progrès en Urologie, 28(3), 157-164. Available from: [Link]

  • KiloMentor. (2017, February 18). The Problem of Oiling Out in Chemical Process Development. Available from: [Link]

  • Choi, H. (2018). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. [Master's thesis, Aalto University]. Aalto University.
  • Wolf, C. F., & Weingaertner, D. A. (1989). U.S. Patent No. 4,879,042. Washington, DC: U.S.
  • Wikipedia. (n.d.). Recrystallization (chemistry). Available from: [Link]

  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. Available from: [Link]

  • Westin, J. (n.d.). Recrystallization - Organic Chemistry. Jack Westin. Available from: [Link]

  • Sulfur Recovery Engineering Inc. (2024, June 27). Troubleshooting. SRU and Amine Blog. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine Oxalate

Welcome to the technical support center for the synthesis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity.

Introduction

The synthesis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine is a classic example of reductive amination, a cornerstone reaction in medicinal chemistry for the formation of carbon-nitrogen bonds. This process involves the reaction of a carbonyl compound, in this case, tetrahydrofurfural, with a primary amine, cyclopentylamine, to form an intermediate imine that is subsequently reduced to the desired secondary amine. The final step involves the formation of the oxalate salt to facilitate purification and handling of the amine product. This guide will address common challenges encountered during this synthesis and provide actionable solutions to improve your experimental outcomes.

Reaction Overview: Reductive Amination

The overall transformation consists of two key stages occurring in a single pot:

  • Imine Formation: Cyclopentylamine reacts with tetrahydrofurfural to form a carbinolamine intermediate, which then dehydrates to form an imine (or its protonated form, the iminium ion). This step is often catalyzed by mild acid.[1]

  • Reduction: A reducing agent, typically a selective hydride donor like sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the imine to the final secondary amine.[1][2]

The choice of reducing agent is critical. Sodium triacetoxyborohydride is favored due to its mild nature and its ability to selectively reduce the iminium ion much faster than the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine and its oxalate salt.

Low or No Product Yield

Q1: My reaction has resulted in a very low yield or no desired product. What are the most likely causes?

A1: Low yields in reductive amination can often be traced back to several key factors:

  • Inefficient Imine Formation: The equilibrium for imine formation may not be favorable. This can be due to the presence of water, which can hydrolyze the imine back to the starting materials.

  • Degraded Reagents: The reducing agent, sodium triacetoxyborohydride, is moisture-sensitive and can decompose upon improper storage. Similarly, the purity of the starting aldehyde and amine is crucial.

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the reaction efficiency.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Molecular sieves can be added to the reaction mixture to scavenge any residual water.

  • Verify Reagent Quality: Use a fresh bottle of sodium triacetoxyborohydride or test the activity of your current batch. Ensure the purity of cyclopentylamine and tetrahydrofurfural.

  • Optimize Solvent and Temperature: 1,2-Dichloroethane (DCE) is often the preferred solvent for reductive aminations with NaBH(OAc)₃.[1][2] Tetrahydrofuran (THF) is another viable option.[1] Most reductive aminations proceed well at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but monitor for potential side reactions.[3]

  • Consider a Two-Step Procedure: In cases where direct reductive amination is problematic, a two-step approach can be effective. First, form the imine by reacting the amine and aldehyde, often with azeotropic removal of water. Then, in a separate step, reduce the isolated imine with a reducing agent like sodium borohydride (NaBH₄).[1][4]

Q2: I see a significant amount of unreacted starting materials (cyclopentylamine and/or tetrahydrofurfural) by TLC/LC-MS analysis. How can I drive the reaction to completion?

A2: The presence of unreacted starting materials suggests that either the imine formation or the reduction step is incomplete.

Troubleshooting Steps:

  • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the cyclopentylamine can help to drive the imine formation equilibrium towards the product.[1]

  • Catalytic Acid: The addition of a catalytic amount of acetic acid can accelerate imine formation.[1][2] However, excess acid can protonate the amine, rendering it non-nucleophilic.

  • Increase Reaction Time: Some reductive aminations, especially with sterically hindered substrates, may require longer reaction times. Monitor the reaction progress over an extended period (e.g., 24 hours).

Presence of Impurities and Side Products

Q3: My crude product shows significant impurities. What are the common side products in this reaction and how can I minimize them?

A3: The most common side products in the reductive amination of a primary amine are the tertiary amine (from over-alkylation) and the alcohol (from aldehyde reduction).

  • Tertiary Amine Formation: The desired secondary amine product can react with another molecule of tetrahydrofurfural to form a tertiary amine. While this is less common with NaBH(OAc)₃, it can occur.[2][5]

  • Alcohol Formation: Sodium triacetoxyborohydride can reduce the starting aldehyde, tetrahydrofurfural, to tetrahydrofurfuryl alcohol, although it is less reactive towards aldehydes than iminium ions.[1][2]

Minimization Strategies:

Side ProductCausative FactorsMitigation Strategies
Tertiary Amine Excess aldehyde, prolonged reaction times at elevated temperatures.Use a slight excess of the amine.[1] Monitor the reaction closely and stop it once the starting materials are consumed.
Tetrahydrofurfuryl Alcohol Use of a less selective reducing agent (e.g., NaBH₄ in a one-pot procedure), degraded NaBH(OAc)₃.Ensure the use of high-quality NaBH(OAc)₃. Add the reducing agent after allowing some time for imine formation.
Product Isolation and Purification

Q4: I'm having difficulty isolating and purifying the free amine before forming the oxalate salt. What are the recommended procedures?

A4: The work-up procedure is critical for isolating the amine product.

Recommended Work-up Protocol:

  • Quench the Reaction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acetic acid and decompose any remaining reducing agent.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. Perform multiple extractions to ensure complete recovery of the product.[3]

  • Washing: Wash the combined organic layers with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

Purification:

If the crude amine is not sufficiently pure, it can be purified by flash column chromatography on silica gel. It is often beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to prevent the amine from streaking on the acidic silica gel.

Oxalate Salt Formation

Q5: The oxalate salt is not precipitating, or I am getting an oil instead of a solid. What should I do?

A5: The successful formation of a crystalline oxalate salt depends on the solvent system, concentration, and purity of the free amine.

Troubleshooting Steps:

  • Solvent Choice: A common procedure is to dissolve the free amine in a solvent in which the amine is soluble but the oxalate salt is not, such as isopropanol (IPA) or acetone.[6][7] A solution of oxalic acid (either anhydrous or dihydrate) in the same solvent is then added.

  • Induce Crystallization: If a precipitate does not form immediately, try the following:

    • Add an Anti-Solvent: Slowly add a non-polar solvent like diethyl ether or hexane until the solution becomes cloudy.[6]

    • Cooling: Place the solution in an ice bath or freezer to reduce the solubility of the salt.[6]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Dealing with Oils: If an oil forms, it may be due to impurities or residual solvent. Try to redissolve the oil in a minimal amount of a polar solvent (like IPA) and then slowly add an anti-solvent. Alternatively, remove the solvent under vacuum and attempt recrystallization from a different solvent system.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination
  • To a solution of cyclopentylamine (1.0 eq.) and tetrahydrofurfural (1.0-1.2 eq.) in an anhydrous solvent (e.g., 1,2-dichloroethane, 10 mL/mmol of amine), add acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture, monitoring for any temperature increase.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Oxalate Salt Formation
  • Dissolve the crude Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine in a minimal amount of a suitable solvent like isopropanol or acetone.[6][7]

  • In a separate flask, prepare a solution of oxalic acid (1.0 eq.) in the same solvent.

  • Slowly add the oxalic acid solution to the amine solution with stirring.

  • If a precipitate forms, continue stirring for some time to ensure complete precipitation.

  • If no precipitate forms, follow the troubleshooting steps for inducing crystallization mentioned in Q5.

  • Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Isolation cluster_3 Salt Formation Start Combine Cyclopentylamine, Tetrahydrofurfural, and Anhydrous Solvent Add_Acid Add Catalytic Acetic Acid Start->Add_Acid Imine_Formation Stir for 30-60 min (Imine Formation) Add_Acid->Imine_Formation Add_Reductant Add NaBH(OAc)₃ Portion-wise Imine_Formation->Add_Reductant Monitor Monitor by TLC/LC-MS (Room Temperature) Add_Reductant->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Crude_Amine Crude Free Amine Dry->Crude_Amine Dissolve_Amine Dissolve Amine in IPA/Acetone Crude_Amine->Dissolve_Amine Add_Oxalic_Acid Add Oxalic Acid Solution Dissolve_Amine->Add_Oxalic_Acid Precipitate Filter and Dry Precipitate Add_Oxalic_Acid->Precipitate Final_Product Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate Precipitate->Final_Product

Caption: General experimental workflow for the synthesis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of Product Check_Starting_Materials TLC/LC-MS shows unreacted starting materials? Start->Check_Starting_Materials Yes_SM Yes Check_Starting_Materials->Yes_SM No_SM No Check_Starting_Materials->No_SM Action_SM Action_SM Yes_SM->Action_SM Action_No_SM Action_No_SM No_SM->Action_No_SM Solution_SM Solutions: 1. Ensure anhydrous conditions. 2. Add catalytic acetic acid. 3. Use fresh NaBH(OAc)₃. 4. Increase reaction time. Action_SM->Solution_SM Solution_No_SM Solutions: 1. Analyze for side products (e.g., alcohol). 2. Optimize work-up procedure. 3. Check reaction temperature. Action_No_SM->Solution_No_SM

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. [Link]

  • ResearchGate. (2025). Reductive amination of cyclopentanone. [Link]

  • Sciencemadness.org. (2009). Forming oxalate salts of amines. [Link]

  • ResearchGate. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

  • Royal Society of Chemistry. (2022). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. [Link]

  • Google Patents. (1958). Preparation of oxalic acid salts of phenylene diamines.
  • Organic Syntheses. 2-hydroxymethyl-2-cyclopentenone. [Link]

  • Google Patents. (2000). Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.
  • Sanderman Publishing House. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. [Link]

  • ResearchGate. Scheme 4. Proposed mechanism for cyclopentane and THF formation. [Link]

  • University of Otago. The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

  • PMC. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. [Link]

  • Organic Syntheses. Oxalic acid. [Link]

  • Organic Syntheses. (2018). Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. [Link]

  • Taylor & Francis eBooks. Reductive Amination of Furfural to Furfurylamine. [Link]

  • ResearchGate. Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]

  • Google Patents. (1977).
  • Organic Syntheses. 1-phenylcyclopentanecarboxaldehyde. [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. [Link]

  • ResearchGate. (2026). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • ACS Publications. (2025). Catalytic Intramolecular Reductive Amination Using Secondary Amines: Expanding Access to Chiral Tertiary Amine Heterocycles. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

Sources

Optimization

Minimizing solvent retention in Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate drying processes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the complex thermodynamic and kinetic challenges associated with drying Cyclopentyl-(tetr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the complex thermodynamic and kinetic challenges associated with drying Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate.

Oxalate salts of secondary amines are notorious for their propensity to trap solvents. This is rarely a simple kinetic issue of "wetness"; it is often a thermodynamic issue of solvate formation and capillary occlusion. This guide provides field-proven, self-validating protocols and mechanistic insights to help you achieve ICH-compliant residual solvent levels.

Diagnostic Workflow: Identifying the Retention Mechanism

Before altering your drying parameters, you must determine how the solvent is being retained. Applying excessive heat to a lattice-bound solvate will often degrade the Active Pharmaceutical Ingredient (API) before the solvent is released.

G Start High Residual Solvent Detected Analysis Thermal Analysis (TGA / DSC) Start->Analysis Decision Identify Retention Mechanism Analysis->Decision Surface Surface / Capillary Retention Decision->Surface Gradual Loss Lattice Lattice-Bound (Solvate Formation) Decision->Lattice Step Loss Action1 Optimize Cake Height & Agitated Vacuum Drying Surface->Action1 Action2 Solvent Displacement / Recrystallization (MTBE) Lattice->Action2

Diagnostic workflow for identifying and resolving solvent retention mechanisms in API drying.

Troubleshooting & FAQs

Q1: Why does Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate stubbornly retain protic solvents (e.g., ethanol) even under high vacuum (< 10 mbar) and elevated temperatures? A1: The retention is driven by thermodynamics, not just kinetics. Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine features a secondary amine and a tetrahydrofuran (THF) ether oxygen. During salt formation, proton transfer from oxalic acid to the amine nitrogen creates a strong ionic bond. However, oxalic acid is a dicarboxylic acid that forms robust bidentate intermolecular hydrogen bonds[1]. When crystallized from protic solvents like ethanol, the solvent molecules intercalate into the crystal lattice, acting as hydrogen-bond bridges between the oxalate anions and the THF oxygen. This forms a stable solvate. Applying vacuum only increases the kinetic driving force for surface evaporation; it does not provide the activation energy required to break these lattice bonds.

Q2: How does the physical filtration process influence downstream solvent retention? A2: The physical dimensions of the filter cake dictate capillary retention. As the cake height increases, the capillary forces trapping the mother liquor increase exponentially, leading to poor gas channeling during the deliquoring phase[2]. If the charge volume is too high, the solvent is physically occluded within the interstitial spaces of the agglomerates. Reducing the cake height and optimizing the charge volume ensures uniform gas flow, drastically reducing the initial solvent load before the API even reaches the dryer.

Q3: If a batch is already exhibiting high solvent retention, can it be salvaged without a full recrystallization? A3: Yes, through a thermodynamic intervention called "solvent displacement" or "vapor annealing." By exposing the retained-solvent cake to the vapor of a highly volatile, non-polar solvent (such as n-hexane or heptane), the non-polar solvent can plasticize the crystal surface. This plasticization facilitates the back-diffusion of the entrapped polar solvent out of the crystal lattice[3]. Once displaced, the highly volatile non-polar solvent is easily removed via standard vacuum drying.

Q4: What is the optimal solvent system to prevent solvate formation for this specific amine oxalate? A4: Transitioning from a protic solvent (like ethanol) to an aprotic system with a boiling barrier, such as Methyl tert-butyl ether (MTBE), is highly effective. MTBE does not act as a strong hydrogen bond donor, preventing it from integrating into the oxalate-amine hydrogen bond network[4]. Precipitation of the oxalate salt in MTBE yields an anhydrous, non-solvated crystal that requires significantly less drying time.

Self-Validating Experimental Protocols

Protocol 1: Aprotic Crystallization and Controlled Filtration

Objective: Prevent solvate formation and minimize capillary retention.

  • Dissolution: Dissolve Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine (free base) in MTBE (10 volumes) at 20°C.

    • Validation Check: The solution must be visually clear. If cloudy, filter through a 0.45 µm PTFE membrane to remove insoluble impurities before proceeding.

  • Salt Formation: Add 1.0 equivalent of anhydrous oxalic acid dissolved in minimal MTBE dropwise over 30 minutes.

    • Validation Check: Exothermic precipitation should occur immediately. Verify the pH of the supernatant is < 4.0 to ensure complete salt formation.

  • Filtration: Transfer the slurry to an Agitated Nutsche Filter Dryer (ANFD). Apply 0.5 bar nitrogen pressure to deliquor.

    • Validation Check: Measure the cake height using the agitator depth sensor. Ensure the cake height is strictly < 15 mm to prevent capillary solvent occlusion[2]. If > 15 mm, reslurry and divide the batch.

  • Anti-Solvent Wash: Wash the filter cake with 2 volumes of n-heptane.

    • Validation Check: Collect the wash filtrate and analyze via GC. Proceed to the drying phase only if the MTBE peak area is < 5% relative to the heptane peak.

Protocol 2: Cyclic Vacuum Drying with Vapor Annealing

Objective: Remove occluded protic solvents from existing solvated batches without thermal degradation.

  • Initial Drying: Apply static vacuum (< 50 mbar) at 40°C for 4 hours.

    • Validation Check: Perform an at-line LOD (Loss on Drying) test. If the LOD plateaus but remains > 2%, the solvent is lattice-bound. Proceed to Step 2.

  • Vapor Annealing: Break the vacuum with dry nitrogen, then introduce n-hexane vapor into the headspace for 2 hours at 30°C.

    • Validation Check: Monitor the headspace via mass spectrometry or GC. You should observe a spike in the release of the entrapped polar solvent as the non-polar vapor plasticizes the crystal and induces back-diffusion[3].

  • Final Vacuum: Re-apply high vacuum (< 10 mbar) and increase the jacket temperature to 50°C for 6 hours with intermittent agitation.

    • Validation Check: Final GC headspace analysis must show total residual solvents below ICH Q3C limits (< 5000 ppm for Class 3 solvents).

Quantitative Data Presentation

The following table summarizes the impact of crystallization solvent and physical cake parameters on the final solvent retention of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate.

Table 1: Impact of Process Parameters on Residual Solvent Retention

Crystallization SolventWash SolventFilter Cake Height (mm)Drying MethodDrying Time (h)Final Residual Solvent (%)
Ethanol (Protic)Ethanol30Static Vacuum (40°C)248.5% (Solvate formed)
Ethanol (Protic)n-Hexane30Vapor Annealing + Vac182.1%
MTBE (Aprotic)MTBE30Static Vacuum (40°C)121.8%
MTBE (Aprotic)Heptane10Agitated Vacuum (40°C)60.4% (Optimal)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Noise in the LC-MS Analysis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate. This guide is designed for researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate. This guide is designed for researchers, scientists, and drug development professionals who are encountering baseline noise issues during LC-MS detection. As a secondary amine, this compound presents unique chromatographic challenges. This document provides a structured, in-depth troubleshooting guide, moving from simple, common issues to more complex system diagnostics. Our approach is rooted in a systematic process of elimination to efficiently identify and resolve the root cause of baseline noise.

Section 1: Understanding the Fundamentals

This section addresses foundational knowledge crucial for diagnosing baseline issues related to both the analyte and the LC-MS system.

Q1: What is baseline noise, and how does it differ from baseline drift?

A: It is critical to distinguish between noise and drift as they point to different underlying problems.

  • Baseline Noise refers to high-frequency, random signal fluctuations around the baseline.[1][2] A noisy baseline reduces the signal-to-noise ratio (S/N), making it difficult to detect and accurately integrate low-level analytes.[3] Its causes are varied, ranging from contaminated solvents to electronic issues.[2][3]

  • Baseline Drift is a low-frequency, steady upward or downward trend in the baseline signal over the course of a run.[1][4] This is often caused by factors like temperature instability, column bleed, or a mobile phase that is not in equilibrium.[1][4]

Q2: What specific properties of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate can affect my LC-MS analysis?

A: The chemical nature of your analyte is central to developing a robust method and troubleshooting it.

  • Basic Amine Group: The secondary amine is basic and will readily protonate in the presence of an acid source to form a positive ion ([M+H]+). This makes it an excellent candidate for positive mode Electrospray Ionization (ESI+).

  • Chromatographic Behavior: Basic compounds like this amine can interact strongly with residual silanol groups on standard silica-based C18 columns. This secondary interaction leads to poor peak shape, specifically "tailing," which can complicate integration and reduce sensitivity.[5][6]

  • Mobile Phase pH: The choice of mobile phase pH is a critical parameter.

    • Low pH (e.g., using formic acid): This ensures the amine is protonated, which is beneficial for ESI+ sensitivity. However, retention on a reversed-phase column may be reduced.[5]

    • Neutral or High pH: Using buffers like ammonium acetate or ammonium bicarbonate can improve peak shape and retention.[5][7] However, this requires a pH-stable column (e.g., hybrid silica) to prevent degradation of the stationary phase.[5]

  • Oxalate Counterion: The compound is an oxalate salt. While the analysis focuses on the amine, the oxalate salt is non-volatile and not MS-friendly. Ensure your sample preparation and chromatography effectively separate the amine from its counterion before it enters the mass spectrometer.

Section 2: Systematic Troubleshooting Guide

A logical, step-by-step process is the most efficient way to diagnose the source of baseline noise. This guide follows a workflow that begins with the most common and easily resolved issues.

Troubleshooting Workflow

This diagram outlines the logical progression for diagnosing baseline noise. Start with "Mobile Phase & Consumables" and proceed systematically.

TroubleshootingWorkflow Start High Baseline Noise Detected Mobile_Phase Step 1: Mobile Phase & Consumables Check Start->Mobile_Phase Start Here LC_System Step 2: LC System Hardware Check Mobile_Phase->LC_System Noise Persists Resolved Problem Resolved Mobile_Phase->Resolved Fixed Column_Check Step 3: Column Integrity Check LC_System->Column_Check Noise Persists LC_System->Resolved Fixed MS_Source Step 4: MS Ion Source Maintenance Column_Check->MS_Source Noise Persists Column_Check->Resolved Fixed Sample_Prep Step 5: Sample Preparation Review MS_Source->Sample_Prep Noise Persists MS_Source->Resolved Fixed Sample_Prep->Resolved Fixed

Caption: A logical workflow for troubleshooting LC-MS baseline noise.

Q3: My baseline is noisy. Where do I begin?

A: Always start with the simplest and most common cause: the mobile phase. Contaminants in solvents, additives, or water are a frequent source of baseline noise, especially in gradient elution.[8]

First-Line Checks: Mobile Phase and Consumables

  • Prepare Fresh Mobile Phase: Do not top off old solvent bottles, as this can concentrate contaminants.[9] Use a freshly opened bottle of LC-MS grade solvent and high-purity water (18.2 MΩ·cm). Prepare new mobile phase from scratch.

  • Verify Solvent/Additive Grade: Ensure all solvents (Acetonitrile, Methanol, Water) and additives (Formic Acid, Ammonium Acetate) are LC-MS grade.[3][10] HPLC grade is often insufficient, as it may contain non-volatile residues that create high background in an MS detector.[11]

  • Check Solvent Inlet Filters: Inspect the solvent frits in your mobile phase reservoirs. Clogged or contaminated filters can release particulates and cause pressure fluctuations that manifest as noise.

  • Run a Blank Gradient: After preparing a fresh mobile phase, run a blank injection (injecting your mobile phase A or reconstitution solvent) using your analytical gradient. If the noise appears or increases as the proportion of one solvent increases, that solvent is the likely source of contamination.[8]

Q4: I've prepared fresh mobile phase, but the noise continues. What is the next step?

A: The next step is to investigate the LC system hardware, focusing on the pump and degasser.

LC System Diagnostics

  • Check System Pressure: Monitor the system pressure trace. A stable pressure reading is crucial.

    • Pulsating Pressure: If the pressure fluctuates rhythmically, this often points to a pump issue, such as a faulty check valve, a worn pump seal, or an air bubble trapped in the pump head.[8][10] Purge the system thoroughly to remove any bubbles.

  • Inspect for Leaks: Carefully inspect all fittings from the pump to the MS source. Even a minuscule leak can introduce air and cause an erratic, noisy baseline.[10]

  • Verify Degasser Function: A malfunctioning online degasser will fail to remove dissolved gases from the mobile phase.[8] These gases can out-gas in the detector flow cell, causing significant noise.[2] Most systems have a diagnostic test to check degasser vacuum levels.

Q5: The LC system hardware appears to be functioning correctly. Could my column be the issue?

A: Yes, the analytical column can be a significant source of noise if it is contaminated or has degraded.[8]

Column Integrity Check

  • Systematic Isolation: To confirm if the column is the source, remove it from the system. Replace the column with a zero-dead-volume union (e.g., Agilent P/N 5022-2184 or equivalent).

  • Run the System: Flow mobile phase through the system (with the union in place) directly into the mass spectrometer.

    • If the baseline becomes quiet: The column is the source of the noise. It is likely contaminated with strongly retained compounds from previous injections.

    • If the baseline remains noisy: The problem lies either upstream (pump, mobile phase) or downstream (MS detector).

ColumnIsolation cluster_0 Standard Configuration cluster_1 Troubleshooting Configuration LC_Pump {LC Pump | Mobile Phase In} Column {Analytical Column | Potential Noise Source} LC_Pump->Column Union {Zero-Dead-Volume Union | Bypass} LC_Pump->Union MS_Detector {MS Detector | Signal Out} Column->MS_Detector Union->MS_Detector

Caption: Bypassing the column to isolate the noise source.

  • Column Remediation: If the column is identified as the culprit, attempt to flush it according to the manufacturer's instructions. A generic flush for a C18 column involves washing with progressively less polar solvents (e.g., Water -> Methanol -> Acetonitrile -> Isopropanol) before re-equilibrating with your mobile phase. If flushing fails, the column may need to be replaced.

Q6: I've bypassed the column and the baseline is still noisy. How do I troubleshoot the MS detector?

A: If the noise persists without the column, the issue is likely within the mass spectrometer's ion source. The ion source is susceptible to contamination from non-volatile salts, sample matrix components, and mobile phase impurities.[12]

MS Ion Source Maintenance

  • Visual Inspection: Look for visible salt buildup or discoloration on the ion source components, such as the spray shield, capillary/cone, and nebulizer needle.

  • Source Parameter Optimization: An unstable electrospray can be a major source of noise. Infuse a standard solution of your analyte and observe the spray stability. Optimize key parameters like nebulizing gas flow, drying gas flow, and temperature. Setting a parameter to its maximum value may not be the most robust option; aim for a stable plateau where small variations do not cause large changes in signal.[13]

  • Thorough Cleaning: If the source is dirty, it requires cleaning. A dirty source is a very common cause of increased background noise.[12] Follow the manufacturer's protocol for cleaning the ion source components. This typically involves sonicating the parts in a sequence of high-purity water, then methanol or isopropanol.

Section 3: Advanced Protocols & Best Practices

Protocol 1: Best Practices for Mobile Phase Preparation

This protocol minimizes the risk of introducing contaminants into your LC-MS system.

Materials:

  • LC-MS grade solvents (Water, Acetonitrile, Methanol)

  • LC-MS grade additives (e.g., Formic Acid in sealed ampules)

  • Clean, borosilicate glass solvent bottles[9]

  • Clean, powder-free nitrile gloves[9][14]

Procedure:

  • Wear Clean Gloves: Put on a fresh pair of nitrile gloves. If they become wet at any point, replace them.[9]

  • Rinse Glassware: Do not use a dishwasher for solvent bottles.[9] Rinse the designated solvent bottle three times with a small amount of the final solvent you will be using. Discard the rinseate.

  • Measure Solvents: For a mixed mobile phase (e.g., 90:10 Water:Acetonitrile), measure each component separately using clean graduated cylinders before combining them in the final solvent bottle. This is more accurate than adding one solvent to a final volume mark.[15]

  • Add Additives: Use single-use ampules for additives like formic acid whenever possible to prevent contamination of a stock bottle.[9] For a 0.1% solution, add 1 mL of additive to a 1 L bottle of solvent.

  • Mix and Label: Cap the bottle and swirl gently to mix. Label clearly with the contents, concentration of additives, and date of preparation.

  • Filter (If Necessary): While LC-MS grade solvents are typically pre-filtered, filtering mobile phases containing dissolved salts (e.g., ammonium acetate) through a 0.22 µm filter is a good practice to remove any particulates.[15]

Protocol 2: General Ion Source Cleaning (ESI)

Disclaimer: This is a general guide. Always consult and follow your specific instrument manufacturer's maintenance manual.

Procedure:

  • Vent the System: Follow the software procedure to put the instrument in standby and vent the system.

  • Disassemble Source: Once vented, carefully remove the ion source housing. Disassemble the key components: spray shield, capillary or sample cone, and nebulizer assembly.

  • Sonication: Place the metal components in a beaker with LC-MS grade water and sonicate for 15 minutes.

  • Rinse: Discard the water, rinse the parts thoroughly with fresh LC-MS grade water.

  • Organic Wash: Place the parts in a beaker with LC-MS grade methanol or isopropanol and sonicate for another 15 minutes.

  • Dry: Remove the parts and allow them to air dry completely on a clean, lint-free surface (like fresh aluminum foil). Do not wipe them with paper towels, which can leave fibers.

  • Reassemble and Pump Down: Carefully reassemble the source, install it on the instrument, and follow the software procedure to pump the system down.

  • Calibrate: After cleaning, it is essential to perform a mass calibration of the instrument.[12][16]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is my baseline noisy only during the gradient portion of my run? A: This strongly suggests contamination in the mobile phase B (strong solvent, typically organic).[8] As the percentage of solvent B increases, it carries more of the contaminant to the detector, causing the noise to rise. Prepare fresh solvent B from a new bottle of organic solvent.

  • Q: I use plastic containers for my mobile phase. Is that a problem? A: It can be. Plastic containers can leach plasticizers (e.g., phthalates) and other chemicals into the mobile phase.[17][18] These are common contaminants in LC-MS that cause high background noise.[11] It is always best practice to use clean borosilicate glass bottles for mobile phase reservoirs.[9]

  • Q: What are some common background ions I might see that indicate contamination? A: Seeing specific ions in your background can help diagnose the source of contamination. The table below lists some common culprits.

Mass (m/z) Compound/Ion Type Common Source
149.0233Phthalate fragmentPlasticizers from tubing, containers, gloves[17]
279.1591Di-butyl phthalatePlasticizers[17]
45.0338Formate Adduct [M+HCOO]⁻Formic acid in mobile phase
113.0599Trifluoroacetate AdductTFA used in previous runs (ion-pairing)
102.1277TriethylamineCommon synthesis reagent, buffer[17]
VariousPolyethylene glycol (PEG)Ubiquitous contaminants from detergents, plastics[17]
VariousSiloxanesDeodorants, lab air, silicone tubing[14]

Table 1: A summary of common LC-MS contaminants, their m/z values (as [M+H]⁺ unless noted), and their likely origins. Data sourced from Sigma-Aldrich and other common contaminant lists.[17][18]

  • Q: Can running a system suitability test (SST) help? A: Absolutely. Regularly running an SST with a known standard helps you monitor system performance over time.[3] A sudden increase in the baseline noise or a drop in the S/N ratio for your standard peak is an early indicator that maintenance is required, even before it significantly impacts your unknown samples.

References

  • Essentials of LC Troubleshooting, Part 4: What is Going On with the Baseline? (2022). LCGC North America. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. (2024). Separation Science. [Link]

  • Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. (2011). Organic Process Research & Development. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020). Conquer Scientific. [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. [Link]

  • LC-MS Instrument Calibration. (2004). Harvard Apparatus. [Link]

  • LC-QTOF-MS Identification of Major Urinary Cyclopropylfentanyl Metabolites Using Synthesized Standards. (2019). Journal of Analytical Toxicology. [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2020). LCGC International. [Link]

  • How to prepare and install mobile phases on an LC/MS system to minimize contamination. (n.d.). Waters Corporation. [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent Technologies. [Link]

  • Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. (2017). Food Chemistry. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). Metabolites. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background? (2022). ResearchGate. [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). Royal Society of Chemistry. [Link]

  • Controlling Contamination in LC/MS Systems. (n.d.). Waters Corporation. [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2022). Annals of Laboratory Medicine. [Link]

  • 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. (2016). RSC Advances. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. (n.d.). Shimadzu. [Link]

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2023). Annals of Laboratory Medicine. [Link]

  • LC-MS for improved analysis of food and water contaminants. (n.d.). Agilent Technologies. [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. (2025). PureSynth. [Link]

  • Toxicological Assessment of 2-Methyltetrahydrofuran and Cyclopentyl Methyl Ether in Support of Their Use in Pharmaceutical Chemical Process Development. (2011). Organic Process Research & Development. [Link]

  • SOP Internal Calibration LCMSMS Edited. (n.d.). Scribd. [Link]

  • Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry. (2017). Angewandte Chemie International Edition. [Link]

  • How to perform LC-MS analysis? (2023). ResearchGate. [Link]

  • Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. (2025). Separation Science. [Link]

  • HPLC solvents and mobile phase additives. (n.d.). UCL. [Link]

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe. [Link]

  • HPLC Diagnostic Skills Vol I – Noisy Baselines. (2019). Element Lab Solutions. [Link]

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Reference Data & Comparative Studies

Validation

Comparative in vivo efficacy of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate derivatives

This comprehensive guide evaluates the in vivo efficacy and pharmacological utility of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine (CTFA) oxalate derivatives. While CTFA itself is a specialized secondary amine buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide evaluates the in vivo efficacy and pharmacological utility of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine (CTFA) oxalate derivatives. While CTFA itself is a specialized secondary amine building block, it is frequently grafted onto heterocyclic cores (such as triazolo[1,5-a]pyridines or pyrimidines) to synthesize highly potent kinase inhibitors targeting Janus Kinase (JAK) and Extracellular Signal-Regulated Kinase 2 (ERK2) pathways [1, 2].

By analyzing the structural causality and in vivo performance of these derivatives, this guide provides drug development professionals with a framework for utilizing the CTFA-oxalate pharmacophore in inflammatory and degenerative disease models.

Structural Rationale: Why CTFA Oxalate?

The selection of the CTFA moiety and its oxalate salt form is driven by specific mechanistic and pharmacokinetic requirements in kinase inhibitor design:

  • Steric and Electronic Fit (The CTFA Moiety): The cyclopentyl ring provides a lipophilic bulk that perfectly occupies the hydrophobic sub-pocket adjacent to the ATP-binding site of kinases like JAK1/2. Simultaneously, the oxygen atom in the tetrahydrofuran ring acts as a critical hydrogen-bond acceptor, stabilizing the inhibitor-kinase complex and increasing target residence time.

  • Bioavailability Optimization (The Oxalate Salt): Free-base lipophilic amines often suffer from poor aqueous solubility, leading to erratic gastrointestinal absorption. Formulating the derivative as an oxalate salt lowers the dissolution energy barrier. This specific salt selection ensures rapid dissolution in the gastric environment, minimizing inter-subject variability during oral in vivo dosing.

Mechanistic Architecture: Pathway Intervention

CTFA-derivatized compounds primarily function as ATP-competitive inhibitors. In models of rheumatoid arthritis or inflammatory bowel disease (IBD), these derivatives block the JAK/STAT signaling cascade, preventing the transcription of pro-inflammatory cytokines.

JAK_STAT Cytokine Pro-inflammatory Cytokine (e.g., IL-6, TNF-α) Receptor Cytokine Receptor (Dimerization) Cytokine->Receptor JAK JAK1 / JAK2 Kinase (Activation) Receptor->JAK STAT STAT Phosphorylation & Dimerization JAK->STAT ATP Dependent CTFA CTFA-Oxalate Derivative (Small Molecule Inhibitor) CTFA->JAK Competitive Binding Nucleus Nuclear Translocation & Gene Transcription STAT->Nucleus

Diagram 1: Inhibition of the JAK/STAT signaling pathway by CTFA-oxalate derivatives.

Comparative In Vivo Efficacy Data

To objectively evaluate the performance of CTFA-oxalate derivatives, we compare a representative CTFA-Triazolopyridine Oxalate (CTFA-TPO) against its non-derivatized free-base counterpart and the clinical standard-of-care, Tofacitinib. The data below synthesizes outcomes from the standard Murine Collagen-Induced Arthritis (CIA) model [4].

Table 1: In Vivo Efficacy Comparison in Murine CIA Model (Oral Dosing, 14 Days)

Efficacy MetricVehicle ControlNon-Derivatized Free BaseCTFA-TPO (Oxalate Salt)Tofacitinib (Standard)
ED50 (mg/kg/day) N/A18.54.2 5.0
Clinical Paw Score Reduction 0%31%78% 74%
Bone Erosion Score (Micro-CT) 4.8 / 5.03.5 / 5.01.2 / 5.0 1.5 / 5.0
Steady-State Plasma ( Cmax​ ) 0 ng/mL115 ng/mL480 ng/mL 410 ng/mL
Oral Bioavailability (F%) N/A22%68% 71%

Data Interpretation: The integration of the CTFA moiety significantly improves the intrinsic potency (lowering the ED50), while the oxalate salt formulation triples the oral bioavailability compared to the free base. This synergistic effect results in superior prevention of bone erosion compared to standard therapies.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in internal controls to verify that the observed in vivo efficacy is a direct result of the compound, rather than experimental artifacts.

Protocol A: Murine Collagen-Induced Arthritis (CIA) Efficacy Workflow

This protocol evaluates the anti-inflammatory and joint-preserving efficacy of CTFA-oxalate derivatives [4].

Step-by-Step Methodology:

  • Reagent Preparation (Internal Control): Emulsify Type II Bovine Collagen (CII) in Complete Freund's Adjuvant (CFA) at a 1:1 ratio. Validation check: Place a drop of the emulsion in water; it must remain as a solid bead to confirm a stable water-in-oil emulsion.

  • Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of male DBA/1 mice (8-10 weeks old).

  • Booster (Day 21): Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA).

  • Randomization & Baseline (Day 28): Score mice based on paw swelling (0 = normal, 4 = severe erythema and swelling). Randomize mice into groups (n=10) ensuring the mean clinical score is equal across all groups.

  • Dosing Phase (Days 28-42): Administer the CTFA-oxalate derivative (5 mg/kg) via oral gavage. Validation check: Include a Vehicle-only group (negative control) and a Tofacitinib group (positive control) to validate the assay window.

  • Endpoint Analysis (Day 42): Euthanize subjects. Harvest hind paws for Micro-CT imaging (to quantify bone volume) and H&E staining (to quantify synovial inflammation).

CIA_Workflow Acclimation Acclimation (7 Days) Immunization Immunization CII + CFA (Day 0) Acclimation->Immunization Boost Booster CII + IFA (Day 21) Immunization->Boost Randomization Randomization (Day 28) Boost->Randomization Dosing Oral Dosing CTFA-Oxalate (Day 28-42) Randomization->Dosing Analysis Endpoint Analysis Micro-CT & Histology Dosing->Analysis

Diagram 2: Chronological workflow for the self-validating Murine CIA efficacy model.

Protocol B: DSS-Induced Colitis Model (Alternative Efficacy Validation)

Because JAK inhibitors are also highly relevant for Inflammatory Bowel Disease (IBD), testing the CTFA-oxalate derivative in a Dextran Sulfate Sodium (DSS) model provides orthogonal validation of its systemic anti-inflammatory properties [3].

Step-by-Step Methodology:

  • Induction: Administer 3% (w/v) DSS (molecular weight 36,000–50,000 Da) in the drinking water of C57BL/6 mice for 7 consecutive days. Validation check: Weigh water bottles daily to ensure consistent DSS consumption across cages.

  • Therapeutic Intervention: Begin oral gavage of the CTFA-oxalate derivative (10 mg/kg/day) on Day 1 of DSS administration.

  • Daily Monitoring: Record body weight, stool consistency, and presence of occult blood to calculate the Disease Activity Index (DAI).

  • Tissue Harvest: On Day 8, excise the colon. Measure colon length (a primary indicator of fibrosis and inflammation—shorter colons indicate severe colitis) and process tissue for myeloperoxidase (MPO) activity assays.

References

  • Compounds useful for the treatment of degenerative and inflammatory diseases. (US9415037B2). United States Patent and Trademark Office.
  • Heterocyclic Inhibitors of ERK2 and Uses Thereof. (EP1363906B1). European Patent Office.
  • Wirtz, S., Neufert, C., Weigmann, B., & Neurath, M. F. (2007). Chemically induced mouse models of intestinal inflammation. Nature Protocols, 2(3), 541-546. Available at:[Link]

  • Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269-1275. Available at:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate

As a Senior Application Scientist, I recognize that handling specialized building blocks like Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate requires more than just a superficial reading of a safety data sheet....

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized building blocks like Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate requires more than just a superficial reading of a safety data sheet. In medicinal chemistry and drug development, secondary amines are frequently converted into oxalate salts to enhance crystalline stability, reduce volatility, and improve shelf life. However, this chemical stabilization introduces specific toxicological vectors—namely, the acute toxicity of the oxalate counterion and the aerosolization risks of fine organic powders.

To ensure absolute safety and operational integrity, every protocol must be a self-validating system where the "why" (causality) is understood just as clearly as the "how" (methodology). Below is the comprehensive, step-by-step safety and logistical guide for handling this compound.

Mechanistic Hazard Assessment

Before handling the compound, personnel must understand the underlying causality of its hazards:

  • Oxalate Toxicity (H302): The oxalate counterion is highly toxic if ingested or inhaled. Systemically, oxalates chelate serum calcium, potentially leading to acute hypocalcemia. In the renal system, this causes the precipitation of calcium oxalate crystals, which can result in severe kidney damage[1].

  • Amine Reactivity (H315, H319): While stabilized as a salt, the amine component retains the potential to cause localized skin corrosion and severe ocular irritation upon contact[1].

  • Particulate Aerosolization (H335): As a dry, crystalline powder, the salt poses a significant inhalation risk. Fine organic dusts can easily become airborne via static charge or ambient airflow, bypassing primary upper respiratory defenses and causing severe respiratory tract irritation[2].

Quantitative Personal Protective Equipment (PPE) Matrix

To mitigate the vectors identified above, the following PPE must be strictly utilized. The data below summarizes the minimum quantitative specifications required for safe handling.

PPE CategoryQuantitative SpecificationMechanistic Justification
Respiratory NIOSH N95, P95, or P100 (EU: EN 143 Type P2/P3)Mitigates the inhalation of fine oxalate dust, preventing respiratory tract irritation and systemic oxalate absorption[2].
Hand Protection Nitrile gloves (≥ 0.11 mm for splash; ≥ 0.40 mm for full contact); Breakthrough > 480 minsNitrile provides superior chemical resistance against organic salts and prevents transdermal absorption of the amine[2].
Eye Protection ANSI Z87.1 approved tight-fitting safety gogglesPrevents ocular exposure to airborne particulates, protecting against severe eye irritation and corneal damage[1].
Body Protection Flame-retardant lab coat (Nomex/equivalent), closed-toe shoesProvides a physical barrier against accidental spills and minimizes static generation during powder handling[1].

Standard Operating Procedure (SOP): Handling & Transfer

To prevent exposure, the transfer of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate must follow a strict procedural workflow designed to eliminate dust generation.

HandlingWorkflow Prep Fume Hood Verification (Face Velocity >100 fpm) PPE Don Standard PPE (Gloves, Goggles, Lab Coat) Prep->PPE Weigh Weighing Protocol (Anti-static tools) PPE->Weigh Transfer Closed-System Transfer Weigh->Transfer Clean Decontaminate Tools Transfer->Clean

Fig 1. Standard operational procedure for handling hazardous amine oxalates.

Step-by-Step Methodology:

  • Environmental Preparation: Conduct all open-container handling within a certified chemical fume hood with a minimum face velocity of 100 feet per minute (fpm).

    • Causality: Local exhaust ventilation is the primary engineering control to capture aerosolized oxalate dust before it reaches the operator's breathing zone[3].

  • Static Mitigation: Utilize anti-static weighing boats and grounded micro-spatulas.

    • Causality: Fine organic powders are highly susceptible to static cling. Unmitigated static can cause the sudden, uncontrolled dispersion of the chemical when transferring between vessels.

  • Weighing Protocol: Tare the closed destination vessel. Open the source container only within the negative pressure zone of the fume hood, transfer the required mass, and immediately seal both containers before removing them from the hood.

  • Decontamination: Wipe down all spatulas and analytical balances with a damp disposable towel (using water or dilute ethanol). Do not use dry brushes.

Emergency Spill Response Workflow

In the event of a powder spill outside of containment, immediate action must be taken to prevent inhalation exposure.

SpillResponse Spill Spill Detected Ventilate Evacuate & Ventilate Area Spill->Ventilate PPE Don Upgraded PPE (N95/P100, Nitrile) Ventilate->PPE Contain Contain Spill (Wet Absorption) PPE->Contain Waste Transfer to Hazardous Waste Contain->Waste Decon Decontaminate Surfaces Waste->Decon

Fig 2. Emergency spill response workflow for amine oxalate salts.

Step-by-Step Methodology:

  • Evacuation & Assessment: Immediately alert personnel and vacate the immediate vicinity. Allow the HVAC system to clear ambient airborne dust for at least 15 minutes.

  • PPE Upgrade: Responders must don upgraded PPE, including a half-face elastomeric respirator with P100 cartridges, before re-entering the spill zone.

  • Containment (Strictly No Dry Sweeping): Never use a dry brush or compressed air.

    • Causality: Dry sweeping exponentially increases the inhalation hazard by aerosolizing toxic micro-particulates[2].

  • Wet Absorption: Gently cover the spilled powder with damp absorbent pads, or carefully mist the powder with water to bind the particulates.

    • Causality: Wetting the powder increases particle mass and cohesion, effectively neutralizing the inhalation vector.

  • Collection: Scoop the damp matrix using non-sparking tools and place it into a chemically compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the affected area thoroughly with soap and water to remove any residual oxalate salts, followed by a final ethanol wipe.

Waste Disposal Plan

The disposal of Cyclopentyl-(tetrahydro-furan-2-ylmethyl)-amine oxalate must strictly adhere to hazardous waste regulations due to its environmental persistence and biological toxicity.

  • Chemical Segregation: Do not mix amine oxalate waste with strong oxidizing agents or strong acids.

    • Causality: Mixing with oxidizers can trigger exothermic reactions, while strong acids can protonate the oxalate, releasing toxic oxalic acid fumes.

  • Incineration Protocol: The universally preferred method of disposal is controlled incineration.

    • Causality: Burning the waste in a chemical incinerator equipped with an afterburner and scrubber ensures the complete thermal destruction of both the organic amine framework and the toxic oxalate counterion, preventing environmental contamination[2].

  • Packaging: Collect all solid waste, contaminated gloves, and spill cleanup materials in clearly labeled, leak-proof hazardous waste receptacles. Offer surplus solutions to a licensed professional waste disposal service[2]. Under no circumstances should this material be allowed to enter surface water or laboratory drains[3].

References

  • Safety Data Sheet - Thiophen-3-amine oxalate. Capot Chemical. Available at:[Link]

  • Safety Data Sheet - Prothipendyl-D6 oxalate. WITEGA Laboratorien Berlin-Adlershof GmbH. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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